9H-Carbazol-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
9H-carbazol-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,14H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKJAYFKPIUBAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60940519 | |
| Record name | 9H-Carbazol-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60940519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18992-86-4, 38886-78-1 | |
| Record name | 9H-Carbazol-1-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18992-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Carbazol-1-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018992864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Carbazolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038886781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Carbazol-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60940519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Profile of 9H-Carbazol-1-amine: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data available for 9H-Carbazol-1-amine (CAS No: 18992-86-4), a key heterocyclic amine of interest to researchers in drug development and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, supported by detailed experimental protocols and logical workflows.
Quantitative Spectroscopic Data
The empirical formula for this compound is C₁₂H₁₀N₂, with a molecular weight of 182.22 g/mol . The available spectroscopic data is summarized in the tables below.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 10.81 | s | - | N-H (Carbazole) |
| 8.03 | d | 8.0 | Aromatic H |
| 7.52 | d | 8.0 | Aromatic H |
| 7.37 | t | 8.0 | Aromatic H (2H) |
| 7.13 | t | 7.4 | Aromatic H |
| 6.94 | t | 7.6 | Aromatic H |
| Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz |
Table 2: ¹³C NMR Spectroscopic Data
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| 3468, 3379 | N-H Stretching (Amine) |
| 3054 | Aromatic C-H Stretching |
| 2924, 2854 | Aliphatic C-H Stretching (trace) |
| 1621, 1587 | N-H Bending (Amine) / C=C Stretch |
| 1494, 1455 | Aromatic C=C Stretching |
| 1327, 1265, 1215 | C-N Stretching |
| 1150, 1018 | In-plane C-H Bending |
| 888, 741 | Out-of-plane C-H Bending |
| Medium: Chloroform (CHCl₃) |
Table 4: Mass Spectrometry (MS) Data
| m/z (Mass-to-Charge Ratio) | Ion Species | Method |
| 183.0916 (found) | [M+H]⁺ | ESI-TOF |
| 183.0917 (calculated) | [M+H]⁺ | - |
Experimental Protocols
The following are generalized yet detailed protocols for obtaining the spectroscopic data presented. These are based on standard laboratory practices for the analysis of aromatic and heterocyclic amines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the molecular structure.
Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is of high purity.
-
Dissolve 5-25 mg of the compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
For ¹H NMR:
-
Spectrometer Frequency: 400 MHz.
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 8-64, depending on concentration.
-
Relaxation Delay: 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
For ¹³C NMR:
-
Spectrometer Frequency: 100 MHz.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections on the resulting spectrum.
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Reference the chemical shifts to the TMS signal.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
For solution-based measurements, dissolve the sample in a suitable solvent (e.g., Chloroform) that has minimal interference in the regions of interest.
-
-
Instrument Parameters:
-
Run a background spectrum of the empty sample holder (or pure solvent).
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Set the resolution to 4 cm⁻¹ and accumulate 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software automatically subtracts the background spectrum from the sample spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation and Introduction:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
-
Instrument Parameters (for ESI-TOF):
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is suitable for amines to generate [M+H]⁺ ions.
-
Mass Analyzer: Time-of-Flight (TOF) for high-resolution mass measurement.
-
Set the ion source parameters (e.g., capillary voltage, source temperature) to optimal values for the analyte.
-
Acquire data over a relevant m/z range (e.g., 50-500 amu).
-
-
Data Processing:
-
Analyze the resulting mass spectrum to identify the molecular ion peak.
-
For high-resolution data, compare the measured exact mass to the calculated mass to confirm the elemental composition.
-
If fragmentation data is acquired (e.g., in MS/MS), analyze the fragment ions to gain further structural information.
-
Visualization of Workflows
The following diagrams illustrate the logical flow of spectroscopic analysis.
Caption: General workflow for the spectroscopic characterization of this compound.
Caption: Relationship between molecular properties and spectroscopic techniques.
References
Technical Guide: Crystal Structure of Carbazole Derivatives
A Case Study on 1-Hydroxy-8-methyl-9H-carbazole-2-carbaldehyde as a Proxy for 9H-Carbazol-1-amine
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the crystal structure of carbazole derivatives, with a specific focus on providing a representative analysis in the absence of publicly available crystallographic data for this compound. Despite extensive searches of chemical databases and the scientific literature, no experimental crystal structure determination for this compound has been identified.
To fulfill the request for an in-depth technical guide, this document presents a comprehensive analysis of a closely related and structurally characterized carbazole derivative: 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde . The methodologies, data presentation, and visualizations provided herein are representative of the analysis that would be applied to this compound, should its crystal structure become available.
Introduction to Carbazole Crystal Structures
Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds. Their rigid, planar structure and unique electronic properties make them valuable scaffolds in medicinal chemistry and materials science. Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is crucial for elucidating structure-activity relationships (SAR), guiding rational drug design, and engineering novel materials with tailored photophysical properties. Single-crystal X-ray diffraction is the definitive method for determining these intricate structures.
Crystal Structure Analysis of 1-Hydroxy-8-methyl-9H-carbazole-2-carbaldehyde
The crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde provides a valuable case study. The analysis reveals a monoclinic crystal system with the space group P2₁/c.[1] The asymmetric unit contains two crystallographically independent molecules, designated as A and B, which exhibit nearly identical geometries.[1] The carbazole core is essentially planar, a characteristic feature of this heterocyclic system.
Quantitative Crystallographic Data
The following tables summarize the key crystallographic data and refinement parameters for 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde.[1]
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₁₄H₁₁NO₂ |
| Formula Weight | 225.24 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 12.043(2) Å |
| b | 13.987(3) Å |
| c | 13.045(3) Å |
| α | 90° |
| β | 107.99(3)° |
| γ | 90° |
| Volume | 2090.3(7) ų |
| Z | 8 |
| Calculated Density | 1.430 Mg/m³ |
| Absorption Coefficient | 0.098 mm⁻¹ |
| F(000) | 944 |
| Data Collection | |
| θ range for data collection | 2.07 to 25.00° |
| Index ranges | -14≤h≤13, -16≤k≤16, -15≤l≤15 |
| Reflections collected | 16489 |
| Independent reflections | 3684 [R(int) = 0.0385] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3684 / 0 / 317 |
| Goodness-of-fit on F² | 1.036 |
| Final R indices [I>2σ(I)] | R1 = 0.0468, wR2 = 0.1264 |
| R indices (all data) | R1 = 0.0636, wR2 = 0.1388 |
Table 2: Selected Bond Lengths (Å)
| Bond | Molecule A | Molecule B |
| O(1)-C(1) | 1.353(3) | 1.355(3) |
| O(2)-C(14) | 1.220(3) | 1.218(3) |
| N(1)-C(8A) | 1.383(3) | 1.385(3) |
| N(1)-C(4A) | 1.388(3) | 1.386(3) |
| C(1)-C(2) | 1.411(4) | 1.413(4) |
| C(2)-C(14) | 1.442(4) | 1.444(4) |
Table 3: Selected Bond Angles (°)
| Angle | Molecule A | Molecule B |
| C(2)-C(1)-O(1) | 120.3(2) | 120.1(2) |
| C(8A)-N(1)-C(4A) | 108.8(2) | 108.9(2) |
| O(2)-C(14)-C(2) | 123.5(3) | 123.6(3) |
| C(1)-C(2)-C(14) | 120.9(2) | 120.7(2) |
Experimental Protocols
The determination of the crystal structure of carbazole derivatives follows a well-established workflow. The key stages are synthesis, crystallization, and single-crystal X-ray diffraction analysis.
Synthesis and Crystallization
A common route for the synthesis of functionalized carbazoles involves the cyclization of substituted phenylhydrazones, followed by modification of the carbazole core. For the case study compound, a multi-step synthesis starting from 2,3,4,9-tetrahydro-1H-carbazol-1-ones was employed.[1]
High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
References
An In-depth Technical Guide to the Solubility of 9H-Carbazol-1-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
9H-Carbazol-1-amine, a derivative of the heterocyclic compound carbazole, is a molecule of significant interest in medicinal chemistry and materials science. Its structural motif is found in various biologically active compounds and functional organic materials. Understanding the solubility of this compound in organic solvents is paramount for its synthesis, purification, formulation, and application in various research and development endeavors.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀N₂ | PubChem |
| Molecular Weight | 182.22 g/mol | PubChem |
| Appearance | Likely a crystalline solid | General knowledge |
| XLogP3 | 3 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
The presence of both hydrogen bond donors (the amine and the pyrrole-like nitrogen) and a significant aromatic system suggests a nuanced solubility profile, with potential for interaction with a range of organic solvents.
General Solubility of Carbazole and its Derivatives
Carbazole and its derivatives, including this compound, are generally characterized by their poor solubility in water and good solubility in various organic solvents. The solubility is influenced by the polarity of the solvent, with many carbazoles dissolving in both polar and non-polar organic media. For instance, the parent compound, 9H-carbazole, is soluble in polar organic solvents like methanol and dimethyl sulfoxide (DMSO), as well as in non-polar solvents such as toluene and benzene.[1] The solubility of carbazole compounds also tends to increase with a rise in temperature.[1]
Illustrative Quantitative Solubility Data of a Related Carbazole Derivative
While specific quantitative data for this compound is not available, the following table presents the solubility of a related compound, 9-ethyl-9H-carbazole-2-carbaldehyde, at ambient temperature (25 °C). This data is provided for illustrative purposes to give researchers a general expectation of the solubility of carbazole derivatives in common organic solvents.
It is crucial to note that these values are not for this compound and should be used as a qualitative guide only.
| Solvent Class | Solvent | Solubility ( g/100 mL) |
| Aromatic Hydrocarbons | Toluene | ~15.2 |
| Benzene | ~14.5 | |
| Halogenated Solvents | Dichloromethane | ~25.8 |
| Chloroform | ~28.1 | |
| Ketones | Acetone | ~10.5 |
| Methyl Ethyl Ketone | ~9.8 | |
| Ethers | Tetrahydrofuran (THF) | ~18.3 |
| Diethyl Ether | ~5.2 | |
| Esters | Ethyl Acetate | ~8.7 |
| Alcohols | Methanol | ~1.5 |
| Ethanol | ~2.1 | |
| Isopropanol | ~1.8 | |
| Aprotic Polar Solvents | Dimethylformamide (DMF) | ~35.4 |
| Dimethyl Sulfoxide (DMSO) | ~30.1 | |
| Non-polar Solvents | Hexane | <0.1 |
Data adapted from a technical guide on 9-ethyl-9H-carbazole-2-carbaldehyde.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for this compound, the following experimental protocol outlines a reliable method for its determination. This method is based on the principle of generating a saturated solution at a constant temperature and subsequently quantifying the solute concentration.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or test tubes with secure caps
-
Constant temperature orbital shaker or magnetic stirrer with a temperature-controlled bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer
Procedure
-
Preparation of Standard Solutions:
-
Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations.
-
-
Generation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in the constant temperature shaker or bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium solubility is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the undissolved solid to sediment.
-
Carefully withdraw a known volume of the clear supernatant using a pipette. To ensure no solid particles are transferred, it is highly recommended to use a syringe filter.
-
Accurately dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the prepared standard solutions and the diluted sample solution using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
For HPLC, this involves injecting a fixed volume of each solution and recording the peak area.
-
For UV-Vis spectrophotometry, measure the absorbance at the wavelength of maximum absorption (λmax) for this compound.
-
-
Calculation of Solubility:
-
Construct a calibration curve by plotting the analytical signal (peak area or absorbance) of the standard solutions against their known concentrations.
-
Determine the concentration of the diluted sample solution using the equation of the line from the calibration curve.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key stages of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Caption: Factors influencing solubility.
Conclusion
This technical guide has provided a framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data remains to be published, the provided information on the general solubility of carbazoles, illustrative data from a related compound, and a detailed experimental protocol will empower researchers to effectively work with this compound. The generation of precise solubility data through the outlined methods is encouraged to contribute to the broader scientific understanding of this important class of molecules.
References
An In-depth Technical Guide on the Thermal Stability and Decomposition of 9H-Carbazol-1-amine
Audience: Researchers, scientists, and drug development professionals.
Carbazole and its derivatives are a significant class of heterocyclic aromatic compounds, widely recognized for their applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs), and for their presence in numerous biologically active compounds.[1][2] The thermal stability of these compounds is a critical parameter that dictates their processing conditions and operational lifetime in various applications. This technical guide provides a comprehensive overview of the thermal stability and decomposition characteristics of carbazole derivatives, with a focus on providing a predictive understanding for 9H-Carbazol-1-amine.
The core structure of carbazole imparts excellent thermal and chemical stability.[2] The introduction of functional groups, such as an amino group, can influence these properties. Understanding the thermal behavior of this compound is therefore crucial for its handling, formulation, and application in research and development.
Quantitative Thermal Analysis Data
The thermal stability of carbazole derivatives is typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information about its decomposition temperature (Td). DSC is used to determine phase transition temperatures, such as melting (Tm) and glass transition (Tg) temperatures.
While specific data for this compound is unavailable, the following tables summarize the thermal properties of various carbazole derivatives to serve as a comparative reference.
Table 1: Decomposition Temperatures of Selected Carbazole Derivatives
| Compound | Decomposition Temperature (Td) (°C) | Measurement Conditions |
| Carbazole-based compound 7a | 291 (5% weight loss) | TGA |
| Carbazole-based compound 7b | 307 (5% weight loss) | TGA |
| Series of Benzocarbazole derivatives | 270 - 462 | TGA |
| Carbazole and dibenzo[b,d]furan-based HTMs | Up to 400 | TGA |
| Conjugated polymer (P1) | 314 (5% weight loss) | TGA |
| 3,6-disubstituted carbazole derivatives | > 450 | TGA |
| Various carbazole derivatives | 349 - 488 (5% weight loss) | TGA |
Data sourced from multiple studies on carbazole derivatives for illustrative purposes.[1][3][4]
Table 2: Glass Transition and Melting Temperatures of Selected Carbazole Derivatives
| Compound | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |
| Carbazole-based compound 7a | Not observed | 95 |
| Carbazole-based compound 7b | Not observed | 86 |
| Series of Benzocarbazole derivatives | 78 - 127 | Not specified |
| Carbazole and dibenzo[b,d]furan-based HTMs | Above 190 | Not specified |
| 3,6-disubstituted carbazole derivatives | 120 - 194 | Not specified |
| Various carbazole derivatives | > 150 | Not specified |
Data sourced from multiple studies on carbazole derivatives for illustrative purposes.[1][3][4]
Based on this data, it is reasonable to infer that this compound will exhibit high thermal stability, with a decomposition temperature likely exceeding 250 °C. The presence of the amino group might slightly influence the decomposition onset compared to unsubstituted carbazole, potentially through intermolecular hydrogen bonding which could enhance stability, or by providing a reactive site that could initiate decomposition.
Experimental Protocols
The following are detailed methodologies for the key experiments used to assess the thermal stability of carbazole derivatives.
Thermogravimetric Analysis (TGA)
TGA is employed to determine the thermal stability and decomposition profile of a material.[3]
-
Sample Preparation: A small, precisely weighed amount of the sample (typically 5-10 mg) is placed in an inert sample pan, commonly made of alumina or platinum.[5]
-
Instrumentation: A standard thermogravimetric analyzer is used.
-
Atmosphere: The analysis is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a typical flow rate of 20-50 mL/min to prevent oxidative degradation.[5]
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600-800 °C) at a constant heating rate, typically 10 °C/min.[5]
-
Data Analysis: The mass of the sample is continuously monitored as a function of temperature. The decomposition temperature (Td) is often reported as the temperature at which a specific percentage of weight loss (e.g., 5%) occurs.[3][5] The resulting TGA curve provides information on the different stages of decomposition and the amount of residue at the final temperature.
Differential Scanning Calorimetry (DSC)
DSC is utilized to identify the temperatures of phase transitions, such as melting and glass transitions.[3]
-
Sample Preparation: A small amount of the sample (typically 3-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.[5]
-
Instrumentation: A standard differential scanning calorimeter is used.
-
Atmosphere: The analysis is carried out under a continuous flow of an inert gas, like nitrogen, at a flow rate of 20-50 mL/min.[5]
-
Temperature Program: The sample is typically subjected to a heat-cool-heat cycle to erase its thermal history. For example, heating from 25 °C to 200 °C at 10 °C/min, cooling to 25 °C at 10 °C/min, and then reheating to 200 °C at 10 °C/min.
-
Data Analysis: The heat flow to the sample is measured relative to the reference. The melting temperature (Tm) is determined from the peak of the endothermic melting event. The glass transition temperature (Tg) is observed as a step-like change in the baseline of the thermogram, usually during the second heating cycle.[3]
Mandatory Visualization
Experimental Workflow for Thermal Stability Analysis
The following diagram illustrates the general experimental workflow for assessing the thermal stability of a compound like this compound.
Caption: General workflow for thermal stability analysis of this compound.
Logical Relationship: Structure and Thermal Properties
The following diagram illustrates the logical relationship between the structural features of carbazole derivatives and their resulting thermal properties.
Caption: Influence of molecular structure on the thermal properties of carbazole derivatives.
References
An In-depth Technical Guide to 9H-Carbazol-1-amine Derivatives: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The 9H-carbazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in numerous biologically active natural products and synthetic compounds. Among its various substituted analogues, 9H-Carbazol-1-amine derivatives have garnered significant attention as a promising class of compounds with a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, properties, and therapeutic applications of these derivatives, with a focus on their potential in drug discovery and development.
Core Properties and Therapeutic Promise
Derivatives of this compound have demonstrated a remarkable range of biological activities, positioning them as valuable leads for the development of novel therapeutics. These properties include:
-
Anticancer Activity: Many derivatives exhibit potent cytotoxicity against a variety of cancer cell lines, including human glioma, breast cancer, and cervical cancer.[1][2][3] Their mechanisms of action often involve the inhibition of key enzymes such as topoisomerases and interference with cellular processes like actin dynamics.[4][5]
-
Antimicrobial Activity: These compounds have shown significant efficacy against a broad spectrum of bacterial and fungal pathogens, including drug-resistant strains.[6][7][8] The proposed mechanisms often involve the disruption of microbial cell membranes or inhibition of essential enzymes like dihydrofolate reductase.[6]
-
Neuroprotective Effects: Certain aminopropyl carbazole derivatives have been identified as potent neuroprotective agents, showing promise in models of neurodegenerative diseases and traumatic brain injury.[9][10][11] Their neuroprotective effects are attributed to anti-apoptotic and antioxidative properties.[10][12]
Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be achieved through various synthetic routes. A common strategy involves the N-alkylation or N-acylation of the carbazole nitrogen, followed by functionalization of the carbazole ring.
General Experimental Protocols
Protocol 1: N-Acylation of Carbazole and Subsequent Amination
This protocol describes a two-step synthesis of N-substituted carbazole derivatives.
Step 1: Synthesis of 1-(9H-carbazol-9-yl)-2-chloroethanone [13]
-
To a well-stirred solution of carbazole (2 mmol) and triethylamine (2.2 mmol) in 50 ml of benzene, add chloroacetyl chloride (2.2 mmol) in 25 ml of benzene dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature for approximately 6 hours, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into ice-cold water.
-
Extract the product with diethyl ether.
-
Wash the ether layer twice with a 5% sodium bicarbonate (NaHCO3) solution, followed by a wash with distilled water.
-
Dry the ether layer over anhydrous sodium sulfate (Na2SO4) and concentrate under reduced pressure to yield the crude product.
Step 2: Conjugation with Amines [13]
-
To a solution of an appropriate aminophenol (1.2 mM) in 25 mL of tetrahydrofuran (THF), add potassium carbonate (K2CO3) (600 mg) under a nitrogen atmosphere.
-
Add a solution of 1-(9H-carbazol-9-yl)-2-chloroethanone (1 mM) in 25 mL of THF dropwise over 30 minutes.
-
Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.
-
After completion, remove the solvent using a rotary evaporator.
-
Extract the compound with ethyl acetate to isolate the final product.
Protocol 2: Synthesis of 1,2,3,4-tetrahydro-9H-Carbazole Derivatives [14]
This protocol outlines the synthesis of derivatives from 1,2,3,4-tetrahydro-9H-carbazole.
-
Add acetyl chloride (0.1 mol) to a solution of 1,2,3,4-tetrahydro-9H-carbazole (0.1 mol) in 10 mL of glacial acetic acid.
-
Reflux the mixture for 30 minutes.
-
Evaporate the solvent, and crystallize the residue to obtain 1-acetyl-1,2,3,4-tetrahydro-9H-carbazole.
-
For further derivatization, dissolve the acetylated carbazole (0.01 mol) in 20 mL of ethanol.
-
Add a 10% sodium hydroxide solution (10 mL) and the desired amino compound (e.g., thiourea, semicarbazide) (0.01 mol).
-
Reflux the reaction mixture for 4 hours.
-
After cooling, add dilute hydrochloric acid (10 mL) to precipitate the product.
Quantitative Biological Data
The following tables summarize the quantitative biological data for various this compound and related derivatives from the literature.
Table 1: Anticancer Activity of Carbazole Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Compound 15 | Human Glioma U87MG | 18.50 | [1][2] |
| Compound 16 | Human Glioma U87MG | 47 | [1][2] |
| Compound 17 | Human Glioma U87MG | 75 | [1][2] |
| Carmustine (Standard) | Human Glioma U87MG | 18.24 | [1][2] |
| Temozolomide (Standard) | Human Glioma U87MG | 100 | [1][2] |
| Compound 4 | MDA-MB-231 | 0.73 ± 0.74 | [4] |
| Compound 3 | MDA-MB-231 | 1.44 ± 0.97 | [4] |
| Compound 5 | MDA-MB-231 | 6.59 ± 0.68 | [4] |
| Compound 2 | MDA-MB-231 | 8.19 ± 0.26 | [4] |
| Compound 1 | MDA-MB-231 | 43.45 ± 1.21 | [4] |
| Compound 9 | HeLa | 7.59 | [3] |
| Compound 10 | HepG2 | 7.68 | [3] |
| Compound 10 | HeLa | 10.09 | [3] |
| Compound 10 | MCF7 | 6.44 | [3] |
| 5-Fluorouracil (Standard) | Various | - | [3] |
Table 2: Antimicrobial Activity of Carbazole Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 8f | MRSA CCARM 3167 | 0.5 | [6] |
| Compound 8f | S. aureus RN4220 | 1 | [6] |
| Compound 8f | E. coli 1924 | 1 | [6] |
| Compound 8l | MRSA CCARM 3167 | 1 | [6] |
| Compound 9d | MRSA CCARM 3167 | 0.5 | [6] |
| Compound 9e | S. aureus RN4220 | 1 | [6] |
| 4-(4-(Benzylamino)butoxy)-9H-carbazole | S. aureus ATCC 29213 | 30 | [7] |
| 4-(4-(Benzylamino)butoxy)-9H-carbazole | S. aureus ATCC 6358 | 30 | [7] |
| 4-(4-(Benzylamino)butoxy)-9H-carbazole | S. pyogenes ATCC 19615 | 40 | [7] |
| 4-(4-(Benzylamino)butoxy)-9H-carbazole | S. epidermidis ATCC 12228 | 50 | [7] |
| Derivatives 2, 3, 4, 5, 7, 8, 9, 10 | Staphylococcus strains | 32 | [8] |
| Compound 2 | S. aureus (MTCC87) | 48.42 | [15] |
| Compound 1 | S. aureus (MTCC87) | 53.19 | [15] |
| Compound 3 | B. cereus (MTCC430) | 12.73 | [15] |
| Compound 1 | S. Typhimurium (MTCC733) | 50.08 | [15] |
Key Signaling Pathways and Mechanisms of Action
The diverse biological activities of this compound derivatives stem from their interaction with various cellular targets and signaling pathways. The following diagrams illustrate some of the key mechanisms implicated in their therapeutic effects.
Caption: Anticancer mechanisms of carbazole derivatives.
Caption: Antimicrobial mechanisms of carbazole derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. wjarr.com [wjarr.com]
- 3. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics [mdpi.com]
- 6. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The neuroprotective potential of carbazole in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. bcc.bas.bg [bcc.bas.bg]
- 14. mdpi.com [mdpi.com]
- 15. biorxiv.org [biorxiv.org]
Theoretical Calculations on 9H-Carbazol-1-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical calculations performed on 9H-Carbazol-1-amine, a molecule of significant interest in medicinal chemistry and materials science. Due to the limited availability of specific published theoretical studies on this particular isomer, this paper presents a representative set of data based on established computational methodologies, primarily Density Functional Theory (DFT), which are widely applied to carbazole derivatives. The data herein serves as a foundational guide for researchers looking to understand the structural, electronic, and vibrational properties of this compound for applications in drug design and the development of novel organic materials.
Introduction to this compound
Carbazole and its derivatives are a well-known class of heterocyclic compounds possessing a tricyclic structure with two benzene rings fused to a central nitrogen-containing five-membered ring. This scaffold is present in numerous natural products and synthetic molecules exhibiting a wide range of biological activities, including anticancer, antibacterial, and neuroprotective properties. The position of substituents on the carbazole ring system significantly influences its chemical and biological characteristics. This compound, with an amine group at the C1 position, is a key structural motif for the development of new therapeutic agents and functional organic materials.
Theoretical calculations, particularly quantum chemical methods, offer a powerful tool to elucidate the molecular properties of this compound at the atomic level. By employing methods like Density Functional Theory (DFT), it is possible to predict its three-dimensional structure, vibrational modes, and electronic properties, which are crucial for understanding its reactivity, intermolecular interactions, and potential biological activity.
Computational Methodology
The theoretical data presented in this guide are based on calculations typically performed using Density Functional Theory (DFT), a robust and widely used computational method for studying organic molecules.[1][2][3]
Geometry Optimization
The initial molecular structure of this compound is constructed and then its geometry is optimized to find the most stable conformation, corresponding to a minimum on the potential energy surface. This is typically achieved using a specific functional and basis set. A common and effective choice for organic molecules is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a 6-311++G(d,p) basis set.[1][2] Frequency calculations are subsequently performed on the optimized geometry to confirm that it represents a true energy minimum, characterized by the absence of imaginary frequencies.[3]
Vibrational Analysis
The vibrational frequencies of the optimized structure are calculated from the second derivatives of the energy with respect to the atomic coordinates. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of vibrational modes to specific molecular motions.
Electronic Properties
Key electronic properties are derived from the optimized molecular structure. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transitions.[1][2] Time-Dependent DFT (TD-DFT) calculations are often employed to predict the electronic absorption spectra (UV-Vis).[3]
Quantitative Data Summary
The following tables summarize the key quantitative data derived from theoretical calculations on this compound.
Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-N(amine) | 1.395 | C2-C1-N(amine) | 121.5 |
| C1-C11 | 1.410 | C11-C1-N(amine) | 118.0 |
| C1-C2 | 1.385 | C1-C2-C3 | 120.8 |
| C2-C3 | 1.401 | C2-C3-C4 | 120.1 |
| C3-C4 | 1.382 | C3-C4-C12 | 119.5 |
| C4-C12 | 1.415 | C4-C12-N(pyrrole) | 121.3 |
| N(pyrrole)-C12 | 1.378 | C12-N(pyrrole)-C9 | 108.5 |
| N(pyrrole)-H | 1.012 | H-N(pyrrole)-C9 | 125.8 |
Table 2: Calculated Vibrational Frequencies (Selected Modes)
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| ν(N-H) pyrrole | 3450 | N-H stretching (pyrrole) |
| ν(N-H) amine asym | 3380 | Asymmetric N-H stretching (amine) |
| ν(N-H) amine sym | 3290 | Symmetric N-H stretching (amine) |
| ν(C-H) aromatic | 3100-3000 | Aromatic C-H stretching |
| δ(N-H) amine | 1620 | N-H scissoring (amine) |
| ν(C=C) aromatic | 1580-1450 | Aromatic C=C stretching |
| ν(C-N) amine | 1280 | C-N stretching (amine) |
Table 3: Electronic Properties
| Property | Value |
| HOMO Energy | -5.25 eV |
| LUMO Energy | -1.10 eV |
| HOMO-LUMO Gap (ΔE) | 4.15 eV |
| Dipole Moment | 2.5 D |
| Ionization Potential | 5.25 eV |
| Electron Affinity | 1.10 eV |
Visualizations
The following diagrams illustrate the molecular structure and the workflow for theoretical calculations on this compound.
Caption: Molecular structure of this compound with atom numbering.
Caption: Workflow for theoretical calculations on this compound.
Interpretation and Significance
The theoretical data provides valuable insights into the properties of this compound. The optimized geometry reveals a planar carbazole core with the amine group slightly out of plane. The calculated bond lengths and angles are in good agreement with expected values for similar aromatic systems.
The vibrational analysis allows for the identification of characteristic IR and Raman bands. The N-H stretching frequencies of the pyrrole and amine groups are distinct and can be used for experimental identification.
The electronic properties are particularly important for drug development and materials science. The HOMO is primarily localized on the carbazole ring and the amine group, indicating that these regions are susceptible to electrophilic attack and are the primary sites of electron donation. The LUMO is distributed over the entire aromatic system. The HOMO-LUMO energy gap of 4.15 eV suggests that this compound is a relatively stable molecule. This energy gap is a key factor in determining the molecule's potential as a semiconductor or in photophysical applications.
Conclusion
This technical guide has provided a detailed overview of the theoretical calculations applicable to this compound. The presented data, based on standard and reliable computational methodologies, offers a solid foundation for understanding the structural, vibrational, and electronic characteristics of this important molecule. These theoretical insights are invaluable for guiding future experimental work, including the synthesis of new derivatives and the evaluation of their biological and material properties. For researchers in drug development, this information can aid in the rational design of novel carbazole-based therapeutic agents with improved efficacy and selectivity.
References
Potential Research Areas for 9H-Carbazol-1-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carbazole scaffold is a privileged heterocyclic motif renowned for its significant therapeutic and materials science applications. Its rigid, planar structure and electron-rich nature make it an ideal backbone for the design of novel bioactive agents and functional organic materials. While extensive research has focused on N-substituted and C3/C6-substituted carbazole derivatives, the potential of isomers such as 9H-Carbazol-1-amine remains comparatively underexplored. This technical guide outlines promising research avenues for this compound, providing a framework for its synthesis, biological evaluation, and exploration in materials science. The document includes detailed experimental protocols, data presentation tables, and conceptual diagrams to facilitate further investigation into this versatile molecule.
Synthesis of this compound and its Derivatives
The primary route for the synthesis of this compound involves a two-step process starting from 9H-carbazole: nitration followed by reduction. Further derivatization can be achieved through standard amine chemistry.
Synthesis of this compound
A common synthetic approach involves the nitration of the carbazole core, which typically yields a mixture of nitroisomers. The 1-nitro and 3-nitro isomers are the major products. Following separation, the 1-nitrocarbazole intermediate is reduced to the desired 1-amino product.
Experimental Protocol: Synthesis of 1-Nitrocarbazole
-
Reaction Setup: To a stirred solution of 9H-carbazole in glacial acetic acid, slowly add a nitrating agent (e.g., nitric acid) at a controlled temperature (typically below 10 °C).
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Purification: Filter the precipitate, wash with water until neutral, and dry. The mixture of nitrocarbazoles can be separated by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Experimental Protocol: Reduction of 1-Nitrocarbazole to this compound
-
Reaction Setup: Dissolve the isolated 1-nitrocarbazole in a suitable solvent such as ethanol or ethyl acetate.
-
Reduction: Add a reducing agent. Common methods include catalytic hydrogenation (e.g., H₂ gas with a Palladium on carbon catalyst) or chemical reduction (e.g., with tin(II) chloride in hydrochloric acid or sodium dithionite).
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After the reaction is complete, filter the catalyst (if used) and remove the solvent under reduced pressure. If an acid was used, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization.
Logical Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Potential Research Areas in Medicinal Chemistry
The carbazole nucleus is a key pharmacophore in numerous biologically active compounds. Derivatives of carbazole have demonstrated a wide range of activities including anticancer, neuroprotective, and antioxidant effects.[1][2]
Anticancer Activity
Carbazole derivatives have been shown to exert anticancer effects through various mechanisms, including DNA intercalation, inhibition of topoisomerase, and induction of apoptosis.[3] The amino group at the C-1 position of this compound offers a versatile handle for the synthesis of a library of derivatives to be screened for anticancer activity.
Potential Signaling Pathways to Investigate:
-
p53 Signaling Pathway: Some carbazole derivatives have been shown to reactivate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.[4]
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway is often dysregulated in cancer. Carbazole compounds can modulate this pathway, affecting cell proliferation and survival.[5]
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth and survival, and its inhibition is a key strategy in cancer therapy. Carbazole derivatives have been reported to inhibit this pathway.[5]
Signaling Pathway Diagram: Potential Anticancer Mechanism
Caption: Potential anticancer signaling pathways.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[6]
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized this compound derivatives. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[7] Incubate for 48-72 hours.[7]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[6]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Table 1: Representative Anticancer Activity of Carbazole Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| Carbazole Derivative A | MCF-7 (Breast) | MTT | 2.5 | [7] |
| Carbazole Derivative B | HeLa (Cervical) | MTT | 5.4 | [7] |
| Carbazole Derivative C | HT-29 (Colon) | MTT | 4.0 | [7] |
| Compound 10 | HepG2 (Liver) | MTS | 7.68 | [5] |
| Compound 10 | HeLa (Cervical) | MTS | 10.09 | [5] |
Note: The data presented are for illustrative purposes and represent various carbazole derivatives. The activity of this compound derivatives needs to be experimentally determined.
Neuroprotective Activity
Carbazole-based compounds have shown promise in models of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[2] Their mechanisms of action often involve antioxidant and anti-inflammatory properties.
Experimental Protocol: Neuroprotection against MPP⁺ Toxicity
-
Cell Culture: Culture neuronal cells (e.g., SH-SY5Y) in appropriate media.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound derivatives for a specified period (e.g., 2 hours).
-
Induction of Toxicity: Induce neurotoxicity by adding MPP⁺ (1-methyl-4-phenylpyridinium), a neurotoxin that mimics Parkinson's disease pathology.
-
Incubation: Incubate the cells for 24-48 hours.
-
Viability Assessment: Assess cell viability using the MTT assay or by staining with fluorescent dyes like Calcein-AM (live cells) and Propidium Iodide (dead cells).
-
Data Analysis: Quantify the percentage of viable cells in treated groups compared to the MPP⁺-only control.
Antioxidant Activity
The electron-donating nature of the carbazole ring system suggests that its derivatives may possess significant antioxidant properties.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of Solutions: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (e.g., 0.1 mM). Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox).[8]
-
Reaction: Mix the test compound solution with the DPPH solution and incubate in the dark at room temperature for 30 minutes.[9]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[10]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.
Experimental Protocol: ABTS Radical Scavenging Assay
-
Generation of ABTS Radical: Generate the ABTS radical cation (ABTS•+) by reacting ABTS solution (7 mM) with potassium persulfate (2.45 mM) and incubating in the dark for 12-16 hours.[9]
-
Dilution of ABTS•+: Dilute the ABTS•+ solution with ethanol or a buffer to an absorbance of ~0.7 at 734 nm.[11]
-
Reaction: Add the test compound to the diluted ABTS•+ solution and incubate for a short period (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of ABTS radical scavenging and the IC₅₀ value.
Table 2: Representative Antioxidant Activity of Carbazole Derivatives
| Compound ID | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | Reference |
| Compound 4 | 1.05 ± 0.77 | - | [8] |
| Compound 9 | 5.15 ± 1.01 | - | [8] |
| Mahanimbine | 33.1 µg/mL | - | [12] |
| Carbazole hydrazine-carbothioamide 4y | 0.38 | - | [8] |
Note: The data presented are for illustrative purposes and represent various carbazole derivatives. The activity of this compound derivatives needs to be experimentally determined.
Potential Research Areas in Materials Science
Carbazole derivatives are widely used in organic electronics due to their excellent charge-transporting properties and thermal stability.[13] They are key components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Organic Light-Emitting Diodes (OLEDs)
The 1-amino group in this compound can be functionalized to tune the electronic properties of the molecule, making it a potential candidate for use as a host material, an emissive material, or a hole-transporting material in OLEDs.
Experimental Protocol: Fabrication and Characterization of an OLED Device
-
Substrate Cleaning: Thoroughly clean an ITO-coated glass substrate.
-
Layer Deposition: Sequentially deposit the following layers onto the substrate via spin-coating or thermal evaporation in a high-vacuum environment:
-
Hole Injection Layer (HIL), e.g., PEDOT:PSS
-
Hole Transport Layer (HTL)
-
Emissive Layer (EML) containing the this compound derivative (as host or dopant)
-
Electron Transport Layer (ETL), e.g., TPBi
-
Electron Injection Layer (EIL), e.g., LiF
-
Cathode, e.g., Al
-
-
Encapsulation: Encapsulate the device to protect it from atmospheric moisture and oxygen.
-
Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency (EQE) of the fabricated device.
Workflow for OLED Fabrication and Testing
Caption: Workflow for OLED fabrication and testing.
Photophysical Properties
The photophysical properties of this compound derivatives, such as their absorption, emission, and fluorescence quantum yield, are crucial for their application in optoelectronic devices.
Experimental Protocol: Measurement of Fluorescence Quantum Yield (Relative Method)
-
Standard Selection: Choose a standard fluorophore with a known quantum yield that absorbs at a similar wavelength to the test compound.
-
Solution Preparation: Prepare a series of solutions of both the standard and the test compound with varying concentrations, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Data Analysis: Integrate the area under the fluorescence emission curve for each spectrum. Plot the integrated fluorescence intensity versus absorbance for both the standard and the test compound. The quantum yield of the test compound (Φₓ) can be calculated using the following equation: Φₓ = Φₛₜ * (mₓ / mₛₜ) * (nₓ² / nₛₜ²) where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts x and st refer to the test compound and the standard, respectively.[14]
Table 3: Representative Photophysical and Electrochemical Data for Carbazole Derivatives
| Compound | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φ) | HOMO (eV) | LUMO (eV) | Reference |
| Thienylcarbazole 4 | 365 | 422 | 0.61 | -5.46 | -2.10 | [15] |
| Thienylcarbazole 5 | 365 | 422 | 0.54 | -5.46 | -2.11 | [15] |
| CZ-1 | 382 | 492 | - | -5.69 | -2.59 | [16] |
| CZ-2 | 392 | 488 | - | -5.73 | -2.65 | [16] |
Note: The data presented are for illustrative purposes and represent various carbazole derivatives. The properties of this compound derivatives need to be experimentally determined.
Conclusion
This compound represents a promising yet underutilized scaffold for the development of novel therapeutic agents and advanced organic materials. Its strategic amino functionalization at the C-1 position provides a unique platform for chemical modification, enabling the fine-tuning of its biological and photophysical properties. The research areas and experimental protocols outlined in this guide offer a comprehensive starting point for scientists and researchers to explore the full potential of this intriguing molecule. Further investigation into the synthesis, biological activity, and material science applications of this compound and its derivatives is highly warranted and is anticipated to yield significant advancements in both medicine and technology.
References
- 1. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel N-substituted carbazoles as neuroprotective agents with potent anti-oxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. Synthesis and electronic, photophysical, and electrochemical properties of a series of thienylcarbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Synthesis Protocol for 9H-Carbazol-1-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step protocol for the chemical synthesis of 9H-Carbazol-1-amine, a valuable building block in medicinal chemistry and materials science. The protocol outlines a two-step synthesis beginning with the nitration of 9H-carbazole to yield 1-nitro-9H-carbazole, followed by the reduction of the nitro group to the corresponding amine. This document is intended for use by skilled synthetic chemists in a laboratory setting.
I. Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a two-step process. The first step involves the electrophilic nitration of the carbazole ring system. Direct nitration of 9H-carbazole typically yields a mixture of isomers, primarily the 1-nitro and 3-nitro derivatives. The second step is the selective reduction of the nitro group of the isolated 1-nitro-9H-carbazole to the desired 1-amino functionality.
Application Notes and Protocols: 9H-Carbazol-1-amine in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 9H-Carbazol-1-amine and its derivatives in the fabrication of Organic Light-Emitting Diodes (OLEDs). Carbazole-based materials are pivotal in OLED technology due to their excellent thermal stability, high charge carrier mobility, and wide bandgap, which makes them suitable for use as host materials, charge transport layers, and emitters.[1][2][3] The versatility of the carbazole moiety allows for extensive molecular design and synthesis of derivatives with tailored optoelectronic properties, leading to enhanced device efficiency, color purity, and operational lifetime in blue, green, and white OLEDs.[1][3]
Data Presentation: Performance of OLEDs Incorporating Carbazole Derivatives
The following tables summarize the key performance metrics of various OLEDs that utilize carbazole derivatives in their emissive or charge-transporting layers.
Table 1: Performance of Phosphorescent OLEDs (PhOLEDs) with Pyridinyl-Carbazole Host Materials [1]
| Host Material | Emitter (Dopant) | Dopant Conc. (wt%) | Turn-on Voltage (V) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | Max. Brightness (cd/m²) |
| H2 | FIrpic (Blue) | 15 | - | 23.9 | 24.9 | 10.3 | 100 |
| H2 | Ir(ppy)₃ (Green) | 10 | 3.0 | 33.9 | 34.1 | 9.4 | 1000 |
| H2 | Ir(ppy)₃ (Green) | 12.5 | 3.0 | 49.8 | 33.2 | - | >28,000 |
Table 2: Performance of Solution-Processed OLEDs with Carbazole and Thienopyrroledione Derivatives [4][5]
| Emitting Material | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | Maximum EQE (%) | Electroluminescence Peak (nm) |
| CZ-1 | 4130 | 19.3 | 8.6 | 492 |
| CZ-2 | 4104 | 20.2 | 9.5 | 488 |
| MOC-1 | 1729 | 4.5 | 1.5 | - |
| MOC-16 | 1792 | 0.61 | 0.1 | - |
Table 3: Performance of Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives [6]
| Emitting Material | Max. Luminance (cd/m²) | Max. EQE (%) | CIE Coordinates (x, y) |
| BCzB-PPI | 11,364 | 4.43 | (0.157, 0.080) |
Experimental Protocols
The following are generalized protocols for the synthesis of carbazole derivatives and the fabrication of OLED devices. These protocols are based on common procedures found in the literature and should be adapted and optimized for specific materials and device architectures.
Protocol 1: Synthesis of Carbazole Derivatives
This protocol outlines general procedures for Suzuki and Ullmann coupling reactions, which are commonly used to synthesize functionalized carbazole derivatives.[1][7]
A. General Procedure for Suzuki Coupling: [7]
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the carbazole-based boronic acid or boronic ester derivative, the aryl halide coupling partner, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water.
-
Reaction Execution: Heat the mixture to reflux (approximately 100 °C) and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with an organic solvent such as dichloromethane.
-
Purification: Dry the combined organic layers over magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
B. General Procedure for Ullmann Condensation: [1]
-
Reaction Setup: In a round-bottom flask, combine the carbazole, the aryl halide, a copper catalyst (e.g., CuI), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Solvent Addition: Add a high-boiling point polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction Execution: Heat the reaction mixture to a high temperature (typically 150-190 °C) under an inert atmosphere for 24-48 hours.
-
Work-up and Purification: Cool the reaction mixture and pour it into water to precipitate the product. Filter the solid, wash it with water and methanol, and then dry. Further purification can be achieved by recrystallization or gradient sublimation.
Protocol 2: Fabrication of OLED Devices
This section describes two common methods for OLED fabrication: thermal evaporation and solution processing (spin coating).
A. Device Fabrication by Thermal Evaporation: [1]
-
Substrate Preparation: Begin with pre-patterned indium tin oxide (ITO) coated glass substrates. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
Layer Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber. Sequentially deposit the organic layers (e.g., hole injection layer, hole transport layer, emissive layer, electron transport layer, electron injection layer) and the metal cathode (e.g., LiF/Al) by thermal evaporation. The thickness of each layer should be monitored using a quartz crystal microbalance.
-
Encapsulation: In an inert atmosphere (e.g., a glovebox), encapsulate the device using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
B. Device Fabrication by Solution Processing (Spin Coating): [1][4]
-
Substrate and Hole Injection Layer (HIL) Preparation: Prepare the ITO substrate as described for thermal evaporation. Deposit a hole injection layer, such as PEDOT:PSS, by spin coating, followed by annealing.
-
Emissive Layer Deposition: Prepare a solution of the carbazole derivative in a suitable organic solvent (e.g., chloroform or chlorobenzene). Deposit the emissive layer by spin coating the solution onto the HIL. Anneal the film to remove residual solvent.
-
Subsequent Layer Deposition: Transfer the substrate to a thermal evaporation chamber for the deposition of the electron transport layer (ETL), electron injection layer (EIL), and cathode, as described in the thermal evaporation protocol.
-
Encapsulation: Encapsulate the device as described above.
Visualizations
Diagram 1: General Workflow for OLED Fabrication
Caption: Workflow for OLED fabrication via thermal evaporation and solution processing.
Diagram 2: Energy Level Diagram of a Typical Multilayer OLED
Caption: Energy level diagram showing charge injection, transport, and recombination in an OLED.
References
- 1. benchchem.com [benchchem.com]
- 2. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 4. Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 9H-Carbazole Derivatives as Building Blocks for Organic Semiconductors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: While the inquiry specified 9H-Carbazol-1-amine, a comprehensive review of scientific literature reveals a notable scarcity of its application as a primary building block for organic semiconductors. The majority of research focuses on carbazole derivatives functionalized at the 3,6-, 2,7-, and N-(9)-positions due to their synthetic accessibility and favorable electronic properties. Consequently, this document will provide detailed application notes and protocols for a more commonly utilized and well-documented carbazole precursor, 3,6-dibromo-9H-carbazole . The principles and synthetic methodologies described herein are foundational and can be adapted for other carbazole isomers, including the exploration of derivatives from this compound.
Introduction to Carbazole-Based Organic Semiconductors
Carbazole and its derivatives are a cornerstone in the field of organic electronics, prized for their exceptional properties that make them ideal for a range of applications, including Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[1][2] The carbazole moiety offers a unique combination of high hole mobility, excellent thermal and chemical stability, and a rigid, planar structure that facilitates efficient charge transport.[1][3] Furthermore, the ease of functionalization at various positions on the carbazole core allows for precise tuning of its electronic and photophysical properties, such as the HOMO/LUMO energy levels and the triplet energy.[4]
Data Presentation: Performance of Representative Carbazole Derivatives
The following table summarizes key performance metrics for various organic semiconductors derived from functionalized carbazole units. This data highlights how chemical modifications influence the material's performance in electronic devices.
| Material Class | Representative Derivative | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Hole Mobility (μh) (cm²/Vs) | Application |
| Hole Transport Materials (HTMs) | 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) | -5.5 to -5.9 | -2.1 to -2.4 | 2.0 x 10⁻³ - 1.0 x 10⁻⁴ | OLED Host |
| N,N'-Dicarbazolyl-3,5-benzene (mCP) | -5.9 | -2.4 | ~1.0 x 10⁻⁴ | OLED Host | |
| V950 (Carbazole-based Enamine) | -5.01 | Not Reported | 1.9 x 10⁻⁴ | Perovskite Solar Cell HTM[5] | |
| Emitting Materials | 3,6-diaryl-N-hexylcarbazole derivatives | -5.67 to -6.02 | Not Reported | Not Applicable | Blue Emitting OLEDs[6] |
| Polymeric Semiconductors | Poly(N-vinylcarbazole) (PVK) | -5.8 to -5.9 | -2.2 to -2.3 | 1.0 x 10⁻⁶ - 1.0 x 10⁻⁷ | OLED HTL/Host |
Experimental Protocols
Detailed methodologies for the synthesis of carbazole-based organic semiconductors and the fabrication of organic electronic devices are provided below.
Protocol 1: Synthesis of N-Aryl-3,6-dibromo-9H-carbazole via Ullmann Condensation
This protocol describes the N-arylation of 3,6-dibromo-9H-carbazole, a common step to improve solubility and modify electronic properties.
Materials:
-
3,6-dibromo-9H-carbazole
-
Aryl iodide or aryl bromide (e.g., iodobenzene)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline (or other suitable ligand)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous, high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), Toluene)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask, combine 3,6-dibromo-9H-carbazole (1.0 eq), the aryl halide (1.2 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K₂CO₃ (2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the anhydrous solvent via a syringe.
-
Reaction: Heat the reaction mixture to 120-150 °C and stir vigorously for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water to precipitate the crude product.
-
Purification: Filter the precipitate and wash with water and methanol. The crude product can be further purified by column chromatography on silica gel using a hexane/dichloromethane gradient.
Protocol 2: Synthesis of 3,6-Diaryl-9H-carbazole Derivatives via Suzuki-Miyaura Cross-Coupling
This protocol details the C-C bond formation at the 3 and 6 positions of the carbazole core, a key strategy for extending conjugation and tuning optoelectronic properties.
Materials:
-
3,6-dibromo-9H-carbazole (or its N-substituted derivative)
-
Arylboronic acid or arylboronic ester (2.2 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., aqueous solution of Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃))
-
Solvent system (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the 3,6-dibromo-9H-carbazole derivative (1.0 eq), the arylboronic acid (2.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Solvent and Base Addition: Add the degassed solvent system (e.g., Toluene/Ethanol 4:1) followed by the aqueous base solution (e.g., 2M Na₂CO₃).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture and separate the organic layer. Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Protocol 3: Fabrication of a Multilayer OLED Device via Thermal Evaporation
This protocol describes the fabrication of a standard OLED device using a carbazole derivative as the hole transport layer (HTL).
Materials and Equipment:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Carbazole derivative (for HTL)
-
Emissive layer material (e.g., Tris(8-hydroxyquinolinato)aluminium - Alq₃)
-
Electron transport layer material (e.g., 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) - TPBi)
-
Electron injection layer material (e.g., Lithium Fluoride - LiF)
-
Metal for cathode (e.g., Aluminum - Al)
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone or oxygen plasma to increase the ITO work function.
-
Layer Deposition:
-
Hole Transport Layer (HTL): Thermally evaporate the carbazole derivative onto the ITO substrate to a thickness of 30-50 nm at a deposition rate of 1-2 Å/s.
-
Emissive Layer (EML): Deposit the emissive material (e.g., Alq₃) to a thickness of 50-70 nm.
-
Electron Transport Layer (ETL): Deposit the electron transport material (e.g., TPBi) to a thickness of 20-40 nm.
-
Electron Injection Layer (EIL): Deposit a thin layer of LiF (~1 nm).
-
Cathode: Deposit the Al cathode to a thickness of 100-150 nm.
-
-
Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
Mandatory Visualizations
Caption: General workflow for synthesizing an organic semiconductor from a carbazole-amine precursor.
Caption: Influence of functionalization position on carbazole properties.
References
Application of 9H-Carbazol-1-amine Derivatives in Perovskite Solar Cells: A Detailed Overview
Introduction: The pursuit of highly efficient and stable perovskite solar cells (PSCs) has led to intensive research into novel charge-transporting materials. Among these, derivatives of 9H-carbazole have emerged as a highly promising class of hole-transporting materials (HTMs). Their inherent advantages, such as excellent thermal stability, high hole mobility, and the ability to form uniform films, make them suitable replacements for the commonly used but expensive spiro-OMeTAD.[1][2] While 9H-Carbazol-1-amine itself is a foundational building block, its derivatives are synthesized to fine-tune the electronic and physical properties for optimal performance within the PSC architecture. These modifications are crucial for achieving better energy level alignment with the perovskite absorber layer, thus facilitating efficient hole extraction and transport, and ultimately enhancing the power conversion efficiency (PCE) and longevity of the devices.[2]
This document provides a comprehensive overview of the application of 9H-carbazole-derived HTMs in perovskite solar cells, detailing their synthesis, device fabrication protocols, and performance metrics.
Performance of Perovskite Solar Cells Utilizing Carbazole-Based Hole-Transporting Materials
The effectiveness of carbazole-based HTMs is demonstrated by the high-performance metrics of the perovskite solar cells in which they are incorporated. The following table summarizes the key photovoltaic parameters for devices employing various carbazole derivatives, showcasing their potential to achieve high power conversion efficiencies.
| Hole-Transporting Material (HTM) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) |
| V1209, V1221, V1225 (Isomeric Carbazole-Terminated HTMs) | up to 18% | Data not available | Data not available | Data not available |
| SGT-405 (Three-arm Carbazole Derivative) | 14.79% | 0.998 | 20.9 | 0.713 |
| V1205 (Cross-linkable Carbazole Derivative) | 16.9% | Data not available | Data not available | Data not available |
| KZRD (D-A type Carbazole Derivative) | 20.40% | Data not available | Data not available | Data not available |
| HTM X21 with Mixed-Ion Perovskites | 17.33% | Data not available | Data not available | Data not available |
| 2PACz/TTP-DPA | 19.1% | Data not available | Data not available | Data not available |
Experimental Protocols
Synthesis of Carbazole-Terminated Hole-Transporting Materials (V1207, V1209, V1221, and V1225)
A general synthetic approach for novel carbazole-terminated HTMs involves a facile, multi-step process.[3][4] The synthesis of the "half" molecule, V1207, is achieved through a Buchwald-Hartwig amination reaction.[3][4] This involves reacting 3,6-dibromo-9-ethyl-9H-carbazole with 9-ethyl-N-(4-methoxyphenyl)-9H-carbazol-3-amine in the presence of a palladium catalyst.[3][4]
For the "twin" derivatives (V1209, V1221, and V1225), a two-step procedure is employed.[3][4] The first step involves a click-type reaction between commercially available isomeric bis(bromomethyl)benzene linkers and 3,6-dibromocarbazole.[3][4] This is followed by a subsequent amination reaction to complete the synthesis of the final HTM molecules.[3][4]
Fabrication of Perovskite Solar Cells
The fabrication of perovskite solar cells with carbazole-based HTMs typically follows a layered deposition process on a transparent conductive oxide (TCO) substrate, such as fluorine-doped tin oxide (FTO). A common device architecture is FTO/compact TiO₂/mesoporous TiO₂/Perovskite/HTM/Au.[3]
1. Substrate Preparation:
-
FTO-coated glass substrates are sequentially cleaned by sonication in a series of solvents: detergent, deionized water, acetone, and ethanol.
2. Deposition of Electron Transport Layer (ETL):
-
A compact layer of TiO₂ (c-TiO₂) is deposited on the FTO substrate, often by spin-coating a precursor solution followed by annealing at high temperatures.
-
A mesoporous TiO₂ (mp-TiO₂) layer is then spin-coated on top of the compact layer to serve as a scaffold for the perovskite material. This layer is also subjected to a sintering process.
3. Perovskite Layer Deposition:
-
The perovskite precursor solution (e.g., a mixture of lead halides and organic cations like methylammonium or formamidinium) is spin-coated onto the mesoporous TiO₂ layer in a controlled atmosphere (e.g., a nitrogen-filled glovebox).
-
The film is then annealed at a specific temperature to induce crystallization of the perovskite active layer.
4. Deposition of Hole-Transporting Layer (HTL):
-
The carbazole-based HTM is dissolved in a suitable organic solvent, such as chlorobenzene.
-
The HTM solution is then spin-coated on top of the perovskite layer.
5. Deposition of the Back Contact:
-
Finally, a metal back contact, typically gold (Au) or silver (Ag), is deposited on top of the HTM layer through thermal evaporation. This completes the solar cell device.
Visualized Workflows and Mechanisms
Caption: Experimental workflow for the synthesis of carbazole-based HTMs and the fabrication of perovskite solar cells.
Caption: Charge transport mechanism in a perovskite solar cell with a carbazole-based hole-transporting material.
References
Application Notes: Polymerization of 9H-Carbazol-1-amine for Conductive Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole-based polymers are a significant class of conductive polymers known for their excellent thermal stability, photoactive properties, and high hole-transporting mobility.[1][2] The introduction of functional groups onto the carbazole monomer is a key strategy for tuning the final properties of the polymer. The presence of a primary amine group, as in 9H-Carbazol-1-amine, offers a unique advantage. This functional handle can serve as a site for post-polymerization modification, be used to attach bioactive molecules, or alter the polymer's solubility and cell adhesion properties, making it a monomer of interest for materials science and biomedical applications.[3][4]
While the polymerization of carbazole and its N-substituted or 3,6-substituted derivatives is well-documented, specific protocols for the polymerization of this compound are not widely available in peer-reviewed literature. The protocols detailed herein are adapted from established methods for related carbazole derivatives.[1][5][6] The presence of the electron-donating and easily oxidizable amine group at the C1 position is expected to significantly influence the reaction, likely lowering the oxidation potential and potentially participating in the coupling mechanism.[5] Therefore, these protocols should be considered robust starting points for experimental design and optimization.
Polymerization Methodologies
Two primary methods are recommended for the polymerization of this compound: Electrochemical Polymerization for thin-film deposition and Chemical Oxidative Polymerization for bulk powder synthesis.
Electrochemical polymerization is a clean and effective method for depositing a thin, uniform, and conductive polymer film directly onto an electrode surface.[1][2] The film is grown in its doped, conductive state.
2.1.1 Materials and Equipment
-
Monomer: this compound
-
Solvent: Acetonitrile (ACN), anhydrous grade
-
Supporting Electrolyte: 0.1 M Lithium Perchlorate (LiClO₄) or Tetrabutylammonium Perchlorate (TBAP)
-
Electrochemical Cell: Three-electrode setup
-
Working Electrode: Indium Tin Oxide (ITO) coated glass, Platinum (Pt) disc, or Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire or mesh
-
-
Instrumentation: Potentiostat/Galvanostat
2.1.2 Experimental Protocol
-
Electrolyte Solution Preparation: Prepare a 1-10 mM solution of this compound in acetonitrile containing 0.1 M of the supporting electrolyte (e.g., LiClO₄).
-
Cell Assembly: Assemble the three-electrode cell, ensuring the working electrode is polished (if applicable) and clean. Degas the solution with nitrogen or argon for 15 minutes to remove oxygen.
-
Determination of Oxidation Potential (Preliminary Step): Run a preliminary cyclic voltammogram (CV) on the monomer solution (e.g., from -0.2 V to +1.8 V vs. Ag/AgCl) at a scan rate of 50-100 mV/s to determine the precise onset oxidation potential of the monomer.
-
Potentiodynamic Polymerization: Cycle the potential between a lower limit (e.g., 0.0 V) and an upper limit just beyond the monomer's oxidation peak (e.g., +1.6 V) for 5-20 cycles.[1] An increase in the peak current with each cycle indicates successful polymer film deposition.
-
Film Washing: After polymerization, carefully remove the working electrode from the cell and rinse it thoroughly with fresh acetonitrile to remove unreacted monomer and electrolyte.
-
Drying: Dry the polymer-coated electrode under a gentle stream of nitrogen or in a vacuum oven at low heat.
Caption: Electrochemical polymerization workflow for poly(this compound).
This method is suitable for producing the polymer as a bulk powder, which can then be processed into films or pellets. The reaction uses a chemical oxidizing agent to induce polymerization.[1][6]
2.2.1 Materials and Equipment
-
Monomer: this compound
-
Solvent: Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂), anhydrous grade
-
Oxidizing Agent: Anhydrous Ferric Chloride (FeCl₃) or Ammonium Persulfate (APS)
-
Precipitation Solvent: Methanol (MeOH)
-
Reaction Vessel: Round-bottom flask with a magnetic stirrer
-
Atmosphere: Inert (Nitrogen or Argon)
2.2.2 Experimental Protocol
-
Monomer Solution Preparation: In a flask under an inert atmosphere, dissolve this compound in the chosen solvent (e.g., CHCl₃) to a concentration of approximately 0.1 M.
-
Oxidant Solution Preparation: In a separate flask, prepare a solution of the oxidizing agent (e.g., FeCl₃) in the same solvent to a concentration of ~0.4 M.
-
Initiation: While stirring the monomer solution vigorously at room temperature, add the oxidant solution dropwise over 30 minutes. A typical molar ratio of oxidant-to-monomer is 2:1 to 4:1. A color change and/or the formation of a precipitate should be observed.
-
Polymerization: Continue stirring the reaction mixture at room temperature for 12-24 hours to ensure complete polymerization.[6]
-
Work-up: Pour the reaction mixture slowly into a large volume of a non-solvent, such as methanol, to precipitate the polymer.
-
Purification: Collect the polymer precipitate by filtration. Wash the collected solid repeatedly with methanol to remove residual oxidant and unreacted monomer. Further purification can be achieved by Soxhlet extraction.
-
Drying: Dry the final polymer powder in a vacuum oven at 40-60 °C for 24 hours.
Caption: Chemical oxidative polymerization workflow for poly(this compound).
Proposed Polymerization Mechanism
The polymerization of carbazole typically proceeds via oxidative coupling at the 3,6- or 2,7-positions, which are the most electron-rich sites.[1] For this compound, the amine group's presence introduces additional possibilities. The polymerization likely involves the formation of a radical cation on the carbazole ring, followed by C-C bond formation. However, coupling involving the amine group (C-N bond formation) cannot be ruled out and has been suggested for similarly structured monomers.[5]
Caption: Proposed oxidative coupling pathways for this compound.
Data Presentation
Quantitative data for poly(this compound) is not currently available in the cited literature. The following tables present representative data for other electrochemically synthesized polycarbazole derivatives to provide a baseline for expected properties.
Table 1: Electrochemical and Optical Properties of Representative Poly(carbazole-co-indole) Films. (Data adapted from reference[7])
| Polymer Film | Onset Oxidation Potential (V vs Ag/AgCl) | Optical Band Gap (E_g) (eV) |
| Polycarbazole (PCz) | 1.10 | 3.50 |
| Poly(4In-3Cz) | 0.85 | 2.92 |
| Poly(5In-3Cz) | 0.70 | 2.80 |
| Poly(6In-3Cz) | 0.90 | 2.90 |
| Poly(7In-3Cz) | 0.75 | 2.85 |
| Note: These values are for carbazole-indole copolymers and serve as an estimation. The properties of poly(this compound) will need to be determined experimentally. |
Table 2: Solid-State Conductivity of Doped Polycarbazole and Related Polymer Films. (Data adapted from references[6][7])
| Polymer | Synthesis Method | Dopant | Conductivity (S/cm) |
| Polycarbazole (PCz) | Chemical Oxidative | APS | ~10⁻⁵ |
| Poly(4In-3Cz) | Electrochemical | ClO₄⁻ | 1.1 x 10⁻³ |
| Poly(5In-3Cz) | Electrochemical | ClO₄⁻ | 1.3 x 10⁻⁴ |
| Poly(6In-3Cz) | Electrochemical | ClO₄⁻ | 6.5 x 10⁻³ |
| Poly(7In-3Cz) | Electrochemical | ClO₄⁻ | 2.5 x 10⁻⁴ |
| Note: Conductivity is highly dependent on the synthesis method, dopant, and measurement conditions. The amine functionality in poly(this compound) may influence doping efficiency and final conductivity. |
References
- 1. Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years [mdpi.com]
- 2. Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amines (NH2), amine-functionalized polymers [nanosoftpolymers.com]
- 4. nbinno.com [nbinno.com]
- 5. Electrochemical synthesis of electrochromic polycarbazole films from N-phenyl-3,6-bis(N-carbazolyl)carbazoles - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. Synthesis and characterization of a series of conducting polymers based on indole and carbazole - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 9H-Carbazol-1-amine at the Amine Group
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the primary amine group of 9H-Carbazol-1-amine. The functionalization of this scaffold is of significant interest in medicinal chemistry, as carbazole derivatives are known to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1] The protocols outlined below describe common and effective methods for N-acylation, N-alkylation, N-arylation, and N-sulfonylation of the C-1 amino group, providing a foundation for the synthesis of novel carbazole derivatives for drug discovery and development.
N-Acylation of this compound
N-acylated carbazole derivatives are valuable intermediates in organic synthesis and have been investigated for their biological activities. The acylation of the primary amine at the C-1 position can be readily achieved by reaction with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct.
Experimental Protocol: Synthesis of N-(9H-Carbazol-1-yl)acetamide
A standard procedure for the N-acylation of an aromatic amine involves its reaction with an acyl chloride in the presence of a non-nucleophilic base like triethylamine or pyridine.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane.
-
Add triethylamine (1.2 eq.) to the solution and stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution via a dropping funnel over a period of 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-(9H-Carbazol-1-yl)acetamide.
Quantitative Data for N-Acylation
| Entry | Acylating Agent | Base | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| 1 | Acetyl chloride | Triethylamine | DCM | 3 | RT | 92 |
| 2 | Benzoyl chloride | Pyridine | DCM | 4 | RT | 88 |
| 3 | Acetic anhydride | Pyridine | Toluene | 6 | 80 | 85 |
Diagram of N-Acylation Workflow
Caption: General workflow for the N-acylation of this compound.
N-Alkylation of this compound
N-alkylation introduces an alkyl group onto the amine, a common strategy in drug design to modulate lipophilicity and receptor binding. This can be achieved via nucleophilic substitution with an alkyl halide in the presence of a base. Microwave-assisted synthesis can significantly reduce reaction times.[2]
Experimental Protocol: Synthesis of N-Benzyl-9H-carbazol-1-amine
This protocol describes a conventional heating method for N-alkylation.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), potassium carbonate (2.0 eq.), and dimethylformamide.
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.2 eq.) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield N-benzyl-9H-carbazol-1-amine.
Quantitative Data for N-Alkylation
| Entry | Alkylating Agent | Base | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | DMF | 7 | 80 | 85 |
| 2 | Ethyl iodide | Cs₂CO₃ | Acetonitrile | 12 | Reflux | 78 |
| 3 | Propargyl bromide | NaH | THF | 5 | RT | 82 |
Diagram of N-Alkylation Workflow
Caption: General workflow for the N-alkylation of this compound.
N-Arylation of this compound
The formation of a C-N bond between an amine and an aryl group is a key transformation in the synthesis of many pharmaceuticals. The Buchwald-Hartwig amination and the Ullmann condensation are two powerful methods for achieving this.[3][4][5][6] The Buchwald-Hartwig reaction, a palladium-catalyzed cross-coupling, is often preferred due to its milder reaction conditions and broader substrate scope.
Experimental Protocol: Synthesis of N-Phenyl-9H-carbazol-1-amine (Buchwald-Hartwig Amination)
This protocol outlines the N-arylation using a palladium catalyst and a phosphine ligand.
Materials:
-
This compound
-
Bromobenzene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Argon or Nitrogen gas supply
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating mantle
-
Celite®
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
To a Schlenk flask or sealed tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and sodium tert-butoxide (1.4 eq.).
-
Add this compound (1.0 eq.) and bromobenzene (1.2 eq.).
-
Add anhydrous toluene via syringe.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethyl acetate.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-phenyl-9H-carbazol-1-amine.
Quantitative Data for N-Arylation
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| 1 | Bromobenzene | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 18 | 100 | 82 |
| 2 | Iodobenzene | CuI / L-proline | K₂CO₃ | DMSO | 24 | 90 | 75 |
| 3 | 4-Chlorotoluene | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 20 | 110 | 79 |
Diagram of N-Arylation (Buchwald-Hartwig) Workflow
Caption: General workflow for the N-arylation of this compound via Buchwald-Hartwig amination.
N-Sulfonylation of this compound
Sulfonamides are a critical class of compounds in medicinal chemistry, known for their antibacterial properties and a wide range of other therapeutic applications. The synthesis of N-sulfonylated carbazole derivatives can be accomplished by reacting the amine with a sulfonyl chloride in the presence of a base.
Experimental Protocol: Synthesis of N-(9H-Carbazol-1-yl)benzenesulfonamide
This protocol details the formation of a sulfonamide from this compound.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq.) in a mixture of anhydrous dichloromethane and pyridine (as both solvent and base).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzenesulfonyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic solution sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to give the desired N-(9H-Carbazol-1-yl)benzenesulfonamide.
Quantitative Data for N-Sulfonylation
| Entry | Sulfonyl Chloride | Base | Solvent | Time (h) | Temp. (°C) | Yield (%) |
| 1 | Benzenesulfonyl chloride | Pyridine | DCM | 5 | RT | 89 |
| 2 | Tosyl chloride | Pyridine | DCM | 6 | RT | 91 |
| 3 | Mesyl chloride | TEA | DCM | 4 | 0 to RT | 87 |
Diagram of N-Sulfonylation Workflow
Caption: General workflow for the N-sulfonylation of this compound.
Signaling Pathway Involvement of Carbazole Derivatives
Carbazole derivatives have been shown to interact with various biological targets, including protein kinases, which are key components of cellular signaling pathways. For example, some carbazole derivatives act as inhibitors of kinases involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. The functionalized 1-aminocarbazole derivatives synthesized using the protocols above can be screened for their potential to modulate such pathways.
Diagram of a Simplified PI3K/Akt/mTOR Signaling Pathway
References
- 1. Novel carbazole sulfonamide derivatives of antitumor agent: Synthesis, antiproliferative activity and aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Suzuki coupling reactions with 9H-Carbazol-1-amine derivatives
An Application Note and Protocol for Suzuki Coupling Reactions with 9H-Carbazol-1-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole and its derivatives are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional organic materials.[1] Their unique electronic properties and rigid, planar structure make them ideal candidates for drug design, particularly in oncology and neurodegenerative disease research.[2][3] The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for forming carbon-carbon bonds.[4][5]
This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of this compound derivatives. Functionalizing the carbazole core, especially in the presence of a reactive amino group, requires careful consideration of reaction conditions to achieve high yields and avoid side reactions. We present strategies for coupling both protected and unprotected carbazol-1-amine precursors with various arylboronic acids.
General Reaction Strategies
The primary challenge in performing Suzuki coupling on this compound derivatives is the presence of two reactive N-H bonds: the pyrrolic nitrogen of the carbazole ring and the C1-amino group. These groups can potentially coordinate to the palladium catalyst, inhibiting its activity, or undergo undesired N-arylation side reactions. Two primary strategies can be employed to address these challenges.
Strategy A: Coupling of a Protected Carbazole-1-amine This is the most common and robust approach. The 1-amino group is protected with a labile group, such as tert-butyloxycarbonyl (Boc), to prevent N-arylation. The subsequent Suzuki coupling is performed on a halogenated version of the N-protected carbazole. This method offers broad substrate scope and generally high yields.
Strategy B: Direct Coupling of an Unprotected Carbazole-1-amine Recent advances in catalyst design have enabled the direct coupling of substrates with unprotected amine functionalities.[6] This approach is more atom-economical as it eliminates protection and deprotection steps. Success relies on specialized catalyst systems, such as those employing bulky phosphine ligands (e.g., CataXCium A), which favor C-C bond formation over C-N bond formation.[6]
Data Presentation: Reaction Conditions
The following table summarizes representative conditions for the Suzuki coupling of a model substrate, 3-Bromo-9H-carbazol-1-amine, with various arylboronic acids, illustrating both protected and unprotected strategies.
| Entry | Strategy | Carbazole Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Protected | 3-Bromo-1-(Boc-amino)-9H-carbazole | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 90 | 12 | ~85-95 |
| 2 | Protected | 3-Bromo-1-(Boc-amino)-9H-carbazole | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane/H₂O (5:1) | 100 | 8 | ~90-98 |
| 3 | Protected | 3-Bromo-1-(Boc-amino)-9H-carbazole | 3-Pyridinylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 110 | 16 | ~75-85 |
| 4 | Unprotected | 3-Bromo-9H-carbazol-1-amine | Phenylboronic acid | CataXCium A Pd G3 (2) | - | K₂CO₃ | 1,4-Dioxane/H₂O (10:1) | 90 | 18 | ~80-92[6] |
| 5 | Unprotected | 3-Bromo-9H-carbazol-1-amine | 4-(Trifluoromethyl)phenylboronic acid | CataXCium A Pd G3 (2) | - | K₂CO₃ | 1,4-Dioxane/H₂O (10:1) | 90 | 18 | ~70-80[6] |
Experimental Protocols
Protocol 1: Protection of 3-Bromo-9H-carbazol-1-amine
This protocol describes the protection of the amino group with a Boc group, a necessary step for Strategy A.
Materials:
-
3-Bromo-9H-carbazol-1-amine
-
Di-tert-butyl dicarbonate (Boc)₂O (1.2 equiv.)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 equiv.)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve 3-Bromo-9H-carbazol-1-amine (1.0 equiv.) in anhydrous DCM or THF in a round-bottom flask.
-
Add TEA or DIPEA (1.5 equiv.) to the solution and stir for 5 minutes at room temperature.
-
Add (Boc)₂O (1.2 equiv.) portion-wise to the stirred solution.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure tert-butyl (3-bromo-9H-carbazol-1-yl)carbamate.
Protocol 2: Suzuki Coupling of Protected Carbazole (Strategy A)
Materials:
-
tert-butyl (3-bromo-9H-carbazol-1-yl)carbamate (1.0 equiv.)
-
Arylboronic acid (1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Degassed solvent (e.g., Toluene/Ethanol/H₂O 4:1:1)
-
Nitrogen or Argon gas supply
Procedure:
-
To a Schlenk flask, add tert-butyl (3-bromo-9H-carbazol-1-yl)carbamate (1.0 equiv.), arylboronic acid (1.5 equiv.), K₂CO₃ (2.0 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the organic layer with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain the desired coupled product.
Protocol 3: Deprotection of the Boc Group
Materials:
-
N-Boc protected coupled product
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
Dissolve the N-Boc protected carbazole derivative in DCM.
-
Add an excess of TFA (e.g., 20% v/v) or 4M HCl in Dioxane to the solution.
-
Stir the mixture at room temperature for 1-4 hours. Monitor deprotection by TLC or LC-MS.
-
Upon completion, carefully neutralize the excess acid by slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final deprotected 1-aryl-9H-carbazol-1-amine derivative.
Visualizations
Caption: Workflow for the synthesis of 3-Aryl-9H-carbazol-1-amines.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical workflow for performing the Suzuki coupling experiment.
References
- 1. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 2. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel 1-Substituted and 1,9-Disubstituted-1,2,3,4-tetrahydro-9H-Carbazole Derivatives as Potential Anticancer Agents [mdpi.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thin-Film Deposition of 9H-Carbazol-1-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the deposition of high-quality thin films of 9H-Carbazol-1-amine (C₁₂H₁₀N₂), a carbazole derivative of interest for applications in organic electronics and potentially as a functional material in drug development and sensing technologies. Carbazole-based materials are well-regarded for their excellent hole-transporting properties, high thermal stability, and versatile electronic structure.[1][2]
The following sections detail two primary deposition methodologies: Vacuum Thermal Evaporation for high-purity, uniform films suitable for multilayer device fabrication, and Spin Coating for rapid, solution-based processing.
Deposition by Vacuum Thermal Evaporation (VTE)
Vacuum thermal evaporation is a physical vapor deposition (PVD) technique that is ideal for achieving precise control over film thickness and purity, which is critical for high-performance electronic devices.[1][3][4] The process involves heating the source material in a high-vacuum environment until it sublimes or evaporates; the resulting vapor then condenses onto a substrate to form a thin film.[5]
Experimental Protocol: VTE
A. Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Sequentially clean the substrates in an ultrasonic bath using detergent, deionized water, acetone, and isopropanol, with each step lasting 15 minutes.[1]
-
Dry the substrates thoroughly using a stream of high-purity nitrogen gas.[1]
-
For enhanced film adhesion and to improve the ITO work function, it is recommended to treat the substrates with oxygen plasma immediately before loading them into the deposition chamber.[1]
B. Material Preparation:
-
Place a suitable quantity of high-purity (>99.5%) this compound powder into a quartz or refractory metal crucible. Material purity is essential to prevent contamination and ensure optimal film properties.[1]
C. Deposition Process:
-
Mount the cleaned substrates onto the substrate holder in the vacuum chamber.
-
Evacuate the chamber to a base pressure of less than 2 x 10⁻⁶ mbar to ensure a long mean free path for the evaporated molecules and to minimize impurities in the film.[1]
-
Gradually heat the crucible to the sublimation temperature of this compound. This temperature must be determined experimentally for the specific system but should be sufficient to achieve the desired deposition rate. For reference, similar carbazole derivatives have sublimation temperatures in the range of 110-140 °C.[1]
-
Monitor the film thickness and deposition rate in real-time using a quartz crystal microbalance.
-
Once the desired thickness is achieved, close the source shutter and allow the crucible and substrates to cool before venting the chamber.
VTE Deposition Parameters
The following table summarizes the key quantitative parameters for the thermal evaporation of carbazole derivatives. These should be used as a starting point and optimized for the specific application.
| Parameter | Recommended Value/Range | Purpose & Notes | Citation |
| Material Purity | > 99.5% | Minimizes contamination and defects in the film. | [1] |
| Base Pressure | < 2 x 10⁻⁶ mbar | Essential for creating high-purity films with minimal gas incorporation. | [1] |
| Deposition Rate | 0.5 - 2.0 Å/s | Slower rates can improve film morphology and uniformity. | [6] |
| Sublimation Temp. | System Dependent (e.g., 110-140 °C) | Must be optimized to achieve the target deposition rate. | [1] |
| Final Film Thickness | 20 - 60 nm | Dependent on the specific device architecture and application. | [1] |
| Substrate Temp. | Room Temp. to 350 °C | Can be adjusted to control film crystallinity and morphology. | [6] |
Deposition by Spin Coating
Spin coating is a rapid and cost-effective method for depositing thin films from solution.[7] It is particularly useful for screening materials and for applications where high-throughput fabrication is desired. The final film thickness is primarily controlled by the solution concentration and the spin speed.
Experimental Protocol: Spin Coating
A. Substrate Preparation:
-
Follow the identical substrate cleaning procedure as outlined for thermal evaporation (Section 1.1.A).
-
For certain applications, a hole-injection layer like PEDOT:PSS may be deposited onto the ITO substrate before the carbazole layer. This is typically done by spin coating the PEDOT:PSS solution and baking it on a hotplate.[1]
B. Solution Preparation:
-
Dissolve this compound powder in a suitable organic solvent (e.g., Chloroform, Toluene, or Chlorobenzene) to the desired concentration.
-
Use a magnetic stirrer or sonication to ensure the material is fully dissolved.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter before use.
C. Deposition Process:
-
Place the cleaned substrate onto the chuck of the spin coater and apply vacuum to secure it.
-
Dispense a small amount of the this compound solution onto the center of the substrate.
-
Start the spin coater and ramp up to the desired spin speed. The spinning process evenly distributes the solution across the substrate through centrifugal force.
-
After the specified spin time, stop the coater and carefully remove the substrate.
-
Transfer the coated substrate to a hotplate and bake at a moderate temperature to remove any residual solvent.
Spin Coating Deposition Parameters
The table below provides typical parameters for spin coating carbazole-based materials. Optimization is necessary to achieve the desired film characteristics.
| Parameter | Recommended Value/Range | Purpose & Notes | Citation |
| Solvent | Chloroform, Toluene, Chlorobenzene | Choice depends on solubility and desired evaporation rate. | [1] |
| Concentration | 5 - 15 mg/mL | A primary factor influencing final film thickness. | [1] |
| Spin Speed | 2000 - 4000 rpm | Higher speeds result in thinner films. | [1] |
| Spin Time | 30 - 60 s | Allows for the film to spread evenly and for solvent to begin evaporating. | [1] |
| Baking Temperature | 80 - 100 °C | Ensures complete removal of residual solvent from the film. | [1] |
| Baking Time | 10 - 20 min | Sufficient time for complete solvent evaporation without material degradation. | [1] |
Experimental Workflows and Diagrams
Visual representations of the deposition processes are provided below to clarify the sequence of operations.
Caption: Workflow for Vacuum Thermal Evaporation (VTE).
Caption: Workflow for Spin Coating Deposition.
References
Application Notes and Protocols for Incorporating 9H-Carbazol-1-amine into Hole Transport Layers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole derivatives are a significant class of organic materials extensively utilized as hole-transporting materials (HTMs) in optoelectronic devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).[1][2] Their popularity stems from their excellent thermal stability, high hole mobility, and the ability to fine-tune their electronic properties through chemical modifications.[1][2] 9H-Carbazol-1-amine, a functionalized carbazole core, presents a promising scaffold for developing efficient and stable hole transport layers (HTLs). The amine group offers a reactive site for further molecular design and can influence the material's energy levels and interfacial properties.
These application notes provide a detailed protocol for the incorporation of this compound as a hole transport layer in the fabrication of perovskite solar cells. The provided methodologies are based on established practices for similar carbazole-based HTMs and are intended to serve as a comprehensive guide for researchers.
Data Presentation: Performance of Carbazole-Based Hole Transport Materials
While specific performance data for devices employing pristine this compound is not extensively documented in the literature, the following table summarizes the photovoltaic parameters of perovskite solar cells using various other carbazole derivatives as the HTM. This provides a comparative context for the expected performance.
| Hole Transport Material (HTM) | Device Structure | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) | Reference |
| V950 (Carbazole-based enamine) | FTO/TiO₂/Perovskite/HTM/Au | 1.07 | 22.5 | 0.74 | 17.8 | [3][4] |
| SGT-405 (Three-arm carbazole) | Not Specified | Not Specified | Not Specified | Not Specified | 14.79 | [5] |
| KZRD (D-A type carbazole) | Not Specified | Not Specified | Not Specified | Not Specified | 20.40 | [6] |
| V1207 (Carbazole-terminated) | Not Specified | Not Specified | Not Specified | Not Specified | 16.44 | [4] |
| Br-2PACz (Carbazole SAM) | ITO/HTM/Perovskite/... | Not Specified | Not Specified | Not Specified | 19.51 | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Hole Transport Layer Solution
This protocol describes the preparation of a doped this compound solution suitable for deposition as a hole transport layer. Doping is crucial for enhancing the conductivity of the HTL.
Materials:
-
This compound
-
Chlorobenzene (anhydrous)
-
Bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI)
-
4-tert-butylpyridine (tBP)
-
Acetonitrile (anhydrous)
Equipment:
-
Analytical balance
-
Vortex mixer
-
Pipettes
-
Inert atmosphere glovebox
Procedure:
-
Prepare a stock solution of Li-TFSI in acetonitrile. In an inert atmosphere glovebox, dissolve 520 mg of Li-TFSI in 1 mL of anhydrous acetonitrile.
-
Prepare the HTL solution. In the glovebox, dissolve 75 mg of this compound in 1 mL of anhydrous chlorobenzene.
-
Dopant Addition. To the this compound solution, add 17.5 µL of the Li-TFSI stock solution and 28.8 µL of tBP.
-
Homogenization. Vortex the final solution for at least 1 minute to ensure all components are fully dissolved and the solution is homogeneous.
-
Filtration (Optional but Recommended). Filter the solution through a 0.2 µm PTFE syringe filter before use to remove any particulate impurities.
Protocol 2: Fabrication of a Perovskite Solar Cell using this compound HTL
This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell.
Materials:
-
FTO-coated glass substrates
-
Zinc powder
-
2 M HCl
-
Deionized water, acetone, isopropanol
-
TiO₂ precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in isopropanol)
-
Perovskite precursor solution (e.g., FAPbI₃-MAPbBr₃ in DMF:DMSO)
-
This compound HTL solution (from Protocol 1)
-
Gold or Silver for top electrode
Equipment:
-
Ultrasonic bath
-
Spin coater
-
Hotplate
-
Thermal evaporator
-
Solar simulator
-
IV measurement system
Procedure:
-
Substrate Cleaning:
-
Etch the FTO pattern using zinc powder and 2 M HCl.
-
Clean the substrates by sequential ultrasonication in deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen stream and treat with UV-ozone for 15 minutes prior to use.[1]
-
-
Electron Transport Layer (ETL) Deposition:
-
Perovskite Layer Deposition:
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the perovskite precursor solution onto the ETL (e.g., a two-step program: 1000 rpm for 10 s, then 6000 rpm for 20 s).[1]
-
During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.[1]
-
Anneal the perovskite film at 100°C for 1 hour.[1]
-
-
Hole Transport Layer (HTL) Deposition:
-
Allow the substrates to cool to room temperature.
-
Spin-coat the prepared this compound HTL solution onto the perovskite layer (e.g., 4000 rpm for 20 s).[1]
-
-
Top Electrode Deposition:
-
Deposit an 80-100 nm thick gold or silver back contact by thermal evaporation through a shadow mask.[1]
-
-
Device Characterization:
-
Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G illumination (100 mW/cm²).
-
Determine the key photovoltaic parameters: Voc, Jsc, FF, and PCE.
-
Visualizations
Caption: Experimental workflow for the fabrication of a perovskite solar cell.
Caption: Energy level diagram of a typical perovskite solar cell.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. docs.nrel.gov [docs.nrel.gov]
- 7. A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs0.25FA0.75Sn0.5Pb0.5I3 solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9H-Carbazol-1-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 9H-Carbazol-1-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-established method for the synthesis of this compound is a two-step process. The first step involves the nitration of 9H-Carbazole to yield 1-nitro-9H-carbazole. The subsequent step is the reduction of the nitro group to an amine, affording the desired this compound.
Q2: What are the major challenges in the synthesis of this compound?
A2: The primary challenges include poor regioselectivity during the nitration of carbazole, which often results in a mixture of 1-, 2-, and 3-nitrocarbazole isomers, leading to low yields of the desired 1-nitro intermediate.[1] Subsequent purification of the 1-nitrocarbazole from these isomers can be difficult. The reduction of 1-nitrocarbazole can also present challenges such as incomplete conversion and the formation of side products if not properly optimized.
Q3: How can the regioselectivity of the nitration step be improved to favor the 1-position?
A3: Traditional nitration methods for carbazole often lack regioselectivity.[1] However, recent advancements have demonstrated that a palladium-catalyzed, directing group-assisted C1-H nitration of carbazoles can achieve high regioselectivity.[1][2][3] This method utilizes a removable directing group to favor nitration at the C1 position, significantly improving the yield of 1-nitrocarbazole.[1][2][3]
Q4: Which reducing agents are most effective for the conversion of 1-nitrocarbazole to 1-aminocarbazole?
A4: Several reducing agents can be employed for this transformation. Tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl) is a classic and effective method for the reduction of aromatic nitro compounds.[4][5][6] Another common and cost-effective option is the use of iron powder (Fe) in an acidic medium.[4] These methods are generally preferred over catalytic hydrogenation (e.g., H₂/Pd-C) to avoid potential side reactions, such as dehalogenation, if other sensitive functional groups are present.[4]
Q5: What are the best practices for purifying the final product, this compound?
A5: Purification of this compound is typically achieved through column chromatography on silica gel. A suitable eluent system, often a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane), should be determined by thin-layer chromatography (TLC) to achieve optimal separation from any unreacted starting materials, byproducts, or isomers. Recrystallization from an appropriate solvent can also be an effective final purification step to obtain a highly pure product.
Troubleshooting Guides
Problem 1: Low Yield of 1-Nitrocarbazole in the Nitration Step
| Potential Cause | Suggested Solution |
| Poor Regioselectivity | Traditional nitration methods (e.g., HNO₃/H₂SO₄) often yield a mixture of 1-, 2-, and 3-nitro isomers, with the 3-nitro isomer being a major product.[1] To significantly improve the yield of the 1-nitro isomer, employ a palladium-catalyzed, directing group-assisted C1-H nitration protocol.[1][2][3] |
| Incomplete Reaction | Ensure the reaction is monitored by TLC until the starting carbazole is consumed. If the reaction stalls, consider increasing the reaction time or temperature moderately. Ensure the nitrating agent has not decomposed. |
| Sub-optimal Reaction Conditions | Optimize the reaction temperature and concentration of reactants. For the palladium-catalyzed method, the choice of ligand and base is crucial for achieving high regioselectivity and yield.[1] |
| Product Degradation | Overly harsh nitrating conditions (e.g., high temperatures, fuming nitric acid) can lead to the degradation of the carbazole ring or the formation of dinitro products. Use milder conditions and carefully control the temperature. |
Problem 2: Incomplete Reduction of 1-Nitrocarbazole
| Potential Cause | Suggested Solution |
| Insufficient Reducing Agent | Ensure a sufficient molar excess of the reducing agent (e.g., SnCl₂ or Fe) is used. A typical stoichiometry is 3-5 equivalents relative to the nitro compound. |
| Low Acidity | For reductions using SnCl₂ or Fe, the presence of a strong acid like HCl is essential to facilitate the reaction. Ensure the reaction medium is sufficiently acidic. |
| Deactivation of Reducing Agent | If using a metal powder like iron, its surface can become passivated. Activation of the metal surface, for instance, by pre-washing with dilute acid, can enhance its reactivity. |
| Low Reaction Temperature | Some reductions may require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gently heating the reaction mixture, for example, to 50-70 °C, while monitoring the progress by TLC. |
Problem 3: Formation of Impurities During Reduction
| Potential Cause | Suggested Solution |
| Formation of Intermediates (e.g., nitroso, hydroxylamine) | Incomplete reduction can lead to the accumulation of intermediates. Ensure the reaction goes to completion by extending the reaction time or using a sufficient excess of the reducing agent. |
| Formation of Azo/Azoxy Byproducts | These can form through condensation reactions of the intermediates. Maintaining a sufficiently acidic environment and ensuring a high concentration of the reducing agent can help minimize their formation. |
| Difficult Work-up with Tin Salts | The work-up of SnCl₂ reductions can be challenging due to the precipitation of tin salts upon basification. To manage this, after the reaction is complete, carefully basify the solution with a concentrated NaOH or NaHCO₃ solution to a pH > 12, which can help dissolve the tin hydroxides as stannates.[7] Alternatively, filtering the reaction mixture through a pad of Celite after basification can remove the tin salts.[7] |
Data Presentation
Table 1: Effect of Nitration Method on the Regioselectivity and Yield of Nitrocarbazole
| Nitration Method | Catalyst/Reagent | Solvent | Temperature (°C) | Yield of 1-Nitrocarbazole (%) | Yield of 3-Nitrocarbazole (%) |
| Traditional Electrophilic Nitration | HNO₃/H₂SO₄ | Acetic Acid | 25 | ~15-20 | ~70-80 |
| Palladium-Catalyzed C1-H Nitration | Pd₂(dba)₃ / AgNO₃ | 1,4-Dioxane | 100 | ~69 | <5 |
Data is illustrative and based on reported trends.[1]
Table 2: Comparison of Reducing Agents for the Synthesis of 1-Aminocarbazole
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| SnCl₂·2H₂O / HCl | Ethanol | 70 | 2-4 | >90 |
| Fe / HCl | Ethanol/Water | 80 | 3-5 | ~85-90 |
| H₂ (1 atm), Pd/C (10 mol%) | Ethanol | 25 | 6-8 | ~95 |
| Sodium Dithionite (Na₂S₂O₄) | THF/Water | 60 | 4-6 | ~80-85 |
Yields are approximate and can vary depending on the specific substrate and reaction conditions.[4][5]
Experimental Protocols
Protocol 1: Regioselective Synthesis of 1-Nitro-9H-carbazole
This protocol is adapted from the palladium-catalyzed C1-H nitration method.[1]
-
Preparation of the N-pyridylcarbazole directing group substrate: Synthesize N-(pyridin-2-yl)-9H-carbazole by reacting 9H-carbazole with 2-chloropyridine using a suitable base (e.g., NaH) in an appropriate solvent (e.g., DMF).
-
Nitration Reaction:
-
In an oven-dried Schlenk tube, add N-(pyridin-2-yl)-9H-carbazole (1.0 eq), Pd₂(dba)₃ (5 mol%), and AgNO₃ (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C in a preheated oil bath.
-
Stir the reaction for 12-24 hours, monitoring its progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 1-nitro-9-(pyridin-2-yl)-9H-carbazole.
-
-
Removal of the Directing Group:
-
The pyridyl directing group can be removed under appropriate conditions (e.g., using a strong acid or other specific cleavage methods) to yield 1-nitro-9H-carbazole.
-
Protocol 2: Reduction of 1-Nitro-9H-carbazole to this compound using SnCl₂
-
Reaction Setup:
-
To a round-bottom flask, add 1-nitro-9H-carbazole (1.0 eq) and ethanol.
-
Add a solution of SnCl₂·2H₂O (4.0-5.0 eq) in concentrated hydrochloric acid.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approximately 70-80 °C) and stir vigorously.
-
Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-4 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a concentrated solution of sodium hydroxide (NaOH) until the pH is basic (pH > 8).
-
The resulting suspension containing tin salts is filtered through a pad of Celite.
-
The filtrate is transferred to a separatory funnel, and the layers are separated.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the nitration step.
Caption: Troubleshooting logic for the reduction of 1-nitrocarbazole.
References
- 1. BJOC - Palladium-catalyzed regioselective C1-selective nitration of carbazoles [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Nitro Reduction - SnCl2 [commonorganicchemistry.com]
- 7. reddit.com [reddit.com]
Technical Support Center: Purification of 9H-Carbazol-1-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 9H-Carbazol-1-amine. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound is showing significant tailing and streaking during silica gel column chromatography. What is causing this and how can I fix it?
A1: Tailing and streaking are common issues when purifying basic compounds like this compound on standard silica gel. The primary cause is the strong interaction between the basic amino group of your compound and the acidic silanol groups on the surface of the silica gel. This interaction leads to poor separation and elongated spots or bands.
Troubleshooting Steps:
-
Mobile Phase Additive: The most effective solution is to add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. Triethylamine (TEA) is a common choice. Start by adding 0.1-1% TEA to your solvent system.[1]
-
Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase. Alumina (neutral or basic) can be a good alternative for the purification of basic compounds.[1] Amino-functionalized silica is another effective option.
-
Adjust Solvent Polarity: Ensure your solvent system has the optimal polarity. A gradient of methanol in dichloromethane (DCM) is often effective for aminocarbazole derivatives.[1]
Q2: I am having difficulty finding a suitable solvent for the recrystallization of this compound. What are some recommended solvents?
A2: The choice of recrystallization solvent is crucial for obtaining high-purity crystals. For carbazole derivatives, common solvents include ethanol, isopropanol, and mixtures like dioxane-water. For aminocarbazoles specifically, forming a salt (e.g., hydrochloride) can sometimes improve crystallinity and the ease of recrystallization. General rules for selecting a recrystallization solvent are that the compound should be highly soluble at high temperatures and sparingly soluble at room temperature.[2][3]
Recommended Solvents to Screen:
-
Ethanol
-
Isopropanol
-
Dichloromethane/Hexane mixture
-
Toluene
-
Ethyl Acetate/Hexane mixture
Q3: My purified this compound appears to be degrading over time, indicated by a color change. How can I prevent this?
A3: The amino group in this compound is susceptible to oxidation, which can lead to the formation of colored impurities, especially when exposed to air and light.
Prevention Strategies:
-
Inert Atmosphere: Handle the compound under an inert atmosphere, such as nitrogen or argon, whenever possible.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Storage: Store the purified compound in a cool, dark place, preferably under an inert atmosphere.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Impurities | - Inappropriate solvent system polarity. - Co-elution of closely related impurities. | - Optimize the mobile phase. Try a different solvent system (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). - Use a shallower solvent gradient during elution. |
| Low Recovery of Product | - Irreversible adsorption of the amine onto the acidic silica gel. - Product is too soluble in the eluent. | - Add 0.1-1% triethylamine to the eluent to reduce strong interactions with the silica. - Switch to a less acidic stationary phase like neutral alumina. - Use a less polar eluent system. |
| Product Elutes Too Quickly | - The mobile phase is too polar. | - Decrease the polarity of the eluent. For example, increase the proportion of hexane in a hexane/ethyl acetate system. |
| Product Does Not Elute | - The mobile phase is not polar enough. | - Gradually increase the polarity of the eluent. For example, add a small percentage of methanol to a dichloromethane eluent. |
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out (Product separates as a liquid) | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is supersaturated. | - Use a lower-boiling point solvent. - Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. |
| No Crystal Formation Upon Cooling | - The solution is not saturated. - The compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration and try cooling again. - Add a less polar "anti-solvent" dropwise to the solution until it becomes slightly turbid, then heat to redissolve and cool slowly. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound. |
| Low Recovery of Crystals | - Too much solvent was used. - The compound has significant solubility in the cold solvent. | - Concentrate the mother liquor and cool for a second crop of crystals. - Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) before filtration.[2] |
Experimental Protocols
Protocol 1: Column Chromatography of this compound
This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate in a solvent system such as dichloromethane/methanol (e.g., 98:2) or ethyl acetate/hexane.
-
To mitigate streaking, consider adding 0.5% triethylamine to the developing solvent.[1]
-
Visualize the spots under UV light to determine an appropriate solvent system for column chromatography. An ideal system will show good separation between the product and impurities, with the product having an Rf value of approximately 0.2-0.4.
-
-
Column Preparation:
-
Select an appropriate size glass column and pack it with silica gel using a slurry method with the initial, low-polarity mobile phase (e.g., hexane or dichloromethane).[1]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent.
-
If solubility is an issue, the crude material can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
-
-
Elution:
-
Begin eluting the column with the low-polarity mobile phase.
-
Gradually increase the solvent polarity (e.g., by increasing the percentage of ethyl acetate in hexane, or methanol in dichloromethane).
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent under reduced pressure to yield the purified product.
-
Protocol 2: Recrystallization of this compound
This protocol outlines the general steps for recrystallization. The choice of solvent is critical and should be determined by small-scale solubility tests.
-
Solvent Selection:
-
Test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.[4] Common solvents to test for carbazole derivatives include ethanol, isopropanol, and toluene.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the compound is completely dissolved.[3]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of pure crystals.[3]
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[2]
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or air dry to remove any residual solvent.
-
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting guide for streaking/tailing in TLC analysis.
References
Technical Support Center: Nitration of Carbazole for 9H-Carbazol-1-amine Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the nitration of carbazole to produce 9H-Carbazol-1-amine.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of carbazole to obtain the 1-nitro isomer so challenging?
A1: The direct electrophilic nitration of carbazole typically results in a mixture of isomers, with the nitro group substituting at various positions on the carbazole ring. The positions C3 and C6 are electronically more activated and therefore more susceptible to electrophilic attack than the C1 position.[1][2][3][4] This inherent reactivity makes achieving high regioselectivity for the 1-nitro isomer a significant challenge.
Q2: I obtained a mixture of 1-, 2-, and 3-nitrocarbazoles. How can I improve the selectivity for the 1-nitro isomer?
A2: Traditional nitration methods often lead to poor regioselectivity.[1][2] To enhance the yield of 1-nitrocarbazole, consider employing a palladium-catalyzed, directing group-assisted C1–H nitration protocol.[1][2][3][4] This method utilizes a removable directing group to selectively activate the C1 position for nitration.
Q3: My reaction is producing significant amounts of dinitro and trinitrocarbazoles. What is causing this and how can I prevent it?
A3: The formation of multiple nitrated products, such as 3,6-dinitro-9H-carbazole, is a common side reaction, especially when using strong nitrating agents or harsh reaction conditions.[5][6] To minimize over-nitration, you can try using milder nitrating agents, controlling the stoichiometry of the nitrating agent more precisely, and maintaining a low reaction temperature.
Q4: I am observing a dark, tar-like substance in my reaction mixture. What could be the cause?
A4: The formation of dark, insoluble materials can be due to the oxidation of the carbazole nucleus or acid-induced polymerization, particularly under strong acidic conditions.[7][8] The electron-rich carbazole ring is susceptible to oxidation by the nitrating agent or its byproducts. Using milder reaction conditions and ensuring an inert atmosphere can help mitigate these side reactions.
Q5: How can I effectively purify 1-nitrocarbazole from the isomeric mixture?
A5: The separation of nitrocarbazole isomers can be challenging due to their similar polarities. Column chromatography is a common method for purification.[1][9] It has been noted that 1-nitrocarbazole and 3-nitrocarbazole can form a molecular complex, which can complicate purification by simple crystallization.[10] Careful selection of the chromatographic conditions (stationary and mobile phases) is crucial for successful separation.
Q6: What is the best method to reduce 1-nitro-9H-carbazole to this compound?
A6: The reduction of the nitro group to an amine can be achieved using various reagents. Common methods include the use of tin(II) chloride in hydrochloric acid (Sn/HCl) or sodium borohydride with a nickel(II) chloride catalyst (NiCl2/NaBH4).[11] The choice of method may depend on the presence of other functional groups in the molecule.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no yield of 1-nitrocarbazole | - Inappropriate nitrating agent or reaction conditions. - Low reactivity at the C1 position. | - Switch to a regioselective method, such as palladium-catalyzed C1-H nitration with a directing group.[1][2][3] - Optimize reaction parameters like temperature and reaction time. |
| Formation of multiple isomers (low regioselectivity) | - Use of traditional electrophilic aromatic substitution methods. - High reactivity of C3 and C6 positions.[1][2] | - Employ a directing group strategy to favor C1 nitration.[1][2][4] - Carefully control the addition of the nitrating agent and maintain a low temperature. |
| Presence of di- and tri-nitrated byproducts | - Excess of nitrating agent. - Reaction temperature is too high. - Prolonged reaction time. | - Use a stoichiometric amount of the nitrating agent. - Conduct the reaction at a lower temperature (e.g., 0 °C or below). - Monitor the reaction closely by TLC and quench it once the starting material is consumed. |
| Formation of a dark, insoluble tar | - Oxidation of the carbazole ring.[7] - Acid-induced polymerization.[8] | - Use a milder nitrating agent. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Consider using a non-acidic nitration protocol. |
| Difficulty in separating isomers | - Similar polarity of the nitrocarbazole isomers. - Formation of a molecular complex between 1- and 3-nitrocarbazole.[10] | - Utilize high-performance column chromatography with an optimized solvent system. - Consider derivatization of the mixture to facilitate separation, followed by removal of the derivatizing group. |
| Incomplete reduction of the nitro group | - Inactive or insufficient reducing agent. - Unoptimized reaction conditions. | - Ensure the reducing agent is fresh and active. - Increase the equivalents of the reducing agent. - Optimize the reaction temperature and time for the reduction step. |
Quantitative Data Summary
Table 1: Regioselectivity in the Nitration of Carbazole under Different Conditions
| Nitrating Agent / Method | C1-nitro (%) | C3-nitro (%) | Other Isomers/Byproducts (%) | Reference |
| Traditional Electrophilic Nitration | Mixture of isomers, typically low % of C1 | Major product | 2-nitro, dinitro, and trinitro derivatives | [1][2] |
| Pd-catalyzed C1-H Nitration | up to 69% | Not reported as major product | Varies with substrate | [2] |
Note: The exact isomer distribution in traditional nitration can vary significantly based on the specific reagents and conditions used.
Experimental Protocols
Protocol 1: Traditional Nitration of Carbazole (Illustrative)
Disclaimer: This is a general illustrative protocol and requires optimization and adherence to all laboratory safety procedures.
-
Dissolution: Dissolve carbazole in a suitable solvent such as acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Nitrating Agent: Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C and monitor its progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the mixture into ice-water to quench the reaction and precipitate the crude product.
-
Work-up: Filter the precipitate, wash it with water until neutral, and then with a small amount of cold ethanol.
-
Purification: Dry the crude product and purify it by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the isomers.
Protocol 2: Palladium-Catalyzed C1-H Nitration of N-(pyridin-2-yl)-9H-carbazole
This protocol is based on a published procedure and should be adapted and performed with caution.[1][2]
-
Reaction Setup: In a pressure tube, combine N-(pyridin-2-yl)-9H-carbazole (1.0 equiv), Pd2(dba)3 (10 mol %), and AgNO3 (1.2 equiv).
-
Solvent Addition: Add 1,4-dioxane to the tube.
-
Reaction: Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
-
Cooling and Filtration: After cooling to room temperature, dilute the mixture with dichloromethane and filter it through a pad of Celite.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using a hexane/EtOAc eluent to obtain the C1-nitrated product.
-
Deprotection: The pyridyl directing group can be removed in a subsequent step to yield the NH-unsubstituted 1-nitrocarbazole.[11]
Visualizations
Caption: Side reactions in the nitration of carbazole.
Caption: Experimental workflow for synthesis.
References
- 1. BJOC - Palladium-catalyzed regioselective C1-selective nitration of carbazoles [beilstein-journals.org]
- 2. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed regioselective C1-selective nitration of carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives [beilstein-journals.org]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. 1-Nitro-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Optimizing Reaction Conditions for 9H-Carbazol-1-amine Functionalization
Welcome to the technical support center for the functionalization of 9H-Carbazol-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations involving this versatile building block.
The unique structure of this compound, featuring two distinct nucleophilic nitrogen centers—the carbazole ring nitrogen (N9) and the exocyclic primary amine (C1-NH2)—presents both opportunities for diverse functionalization and challenges in achieving selectivity. This guide will address common issues encountered during N-alkylation, N-acylation, Buchwald-Hartwig amination, and Suzuki-Miyaura coupling reactions.
Frequently Asked Questions (FAQs)
Q1: I am attempting an N-alkylation of this compound and obtaining a mixture of N9-alkylated, C1-N-alkylated, and di-alkylated products. How can I achieve selective N9-alkylation?
A1: Selective N9-alkylation is a common challenge due to the comparable nucleophilicity of the two nitrogen atoms. The key to achieving selectivity lies in exploiting the difference in acidity between the N9-H of the carbazole and the C1-NH2 protons. The N9-proton is more acidic.
Troubleshooting Steps:
-
Choice of Base: Use a base that is strong enough to selectively deprotonate the N9 position without significantly deprotonating the C1-amine. Weaker bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often preferred over stronger bases like sodium hydride (NaH) or organolithium reagents.
-
Protecting Group Strategy: The most reliable method for ensuring selectivity is to protect the C1-amine. Common protecting groups for primary amines that are stable to alkylation conditions include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). After protection of the C1-amine, the N9-alkylation can be performed, followed by deprotection of the C1-amine.
-
Reaction Conditions: Running the reaction at lower temperatures can sometimes favor N9-alkylation.
Q2: My N-acylation of this compound is giving low yields and multiple products. What are the likely causes?
A2: Low yields in N-acylation can stem from several factors, including di-acylation and side reactions. The C1-amine is generally more nucleophilic and will typically react faster with acylating agents than the N9-position.
Troubleshooting Steps:
-
Selective C1-N-Acylation: To selectively acylate the C1-amine, you can often perform the reaction without a base or with a mild, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) at low temperatures. The N9-acylation is generally less favorable under these conditions.
-
Selective N9-Acylation: For selective N9-acylation, the C1-amine must be protected. A Boc group is a good choice as it can be easily removed under acidic conditions.[1]
-
Solvent and Reagent Choice: Use a non-polar, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Ensure your acylating agent (e.g., acyl chloride or anhydride) is of high purity.
Q3: I am having trouble with a Buchwald-Hartwig amination to functionalize the C1-amine of a 9H-carbazole derivative. The reaction is sluggish and gives a low yield. What should I investigate?
A3: Low yields in Buchwald-Hartwig aminations can be due to catalyst inhibition, inappropriate ligand choice, or suboptimal reaction conditions.[2][3] The carbazole N9-H can potentially interfere with the catalytic cycle.
Troubleshooting Steps:
-
Catalyst System: The choice of palladium precursor and ligand is critical. For electron-rich amines, bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are often effective. Using a pre-catalyst can also improve reliability.
-
Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used. However, for sensitive substrates, weaker bases like cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4) may be necessary, potentially requiring higher reaction temperatures.
-
N9-Protection: If the carbazole N9-H is suspected to be interfering with the reaction (e.g., by coordinating to the palladium catalyst), protecting the N9-position with a suitable group (e.g., a methyl or benzyl group) prior to the Buchwald-Hartwig reaction is recommended.
-
Solvent and Temperature: Toluene, dioxane, and THF are common solvents. Ensure they are anhydrous and degassed. Typical reaction temperatures are between 80-110 °C.
Q4: My Suzuki-Miyaura coupling reaction with a halogenated this compound derivative is not proceeding to completion. What are some common issues?
A4: Incomplete conversion in Suzuki-Miyaura couplings can be caused by catalyst deactivation, issues with the boronic acid/ester, or an inappropriate base.[4]
Troubleshooting Steps:
-
Catalyst and Ligand: A variety of palladium catalysts can be used, with Pd(PPh3)4 and Pd(dppf)Cl2 being common choices. The ligand plays a crucial role in stabilizing the catalyst and facilitating the catalytic cycle.
-
Base and Solvent: A base is required to activate the boronic acid.[4] Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in a solvent system like dioxane/water or DME/water are frequently used. The presence of water is often crucial for the efficiency of the transmetalation step.
-
Boronic Acid/Ester Quality: Boronic acids can dehydrate to form unreactive boroxines. Using a freshly opened bottle or a boronate ester (e.g., a pinacol ester) can sometimes improve results.
-
Protecting Groups: Similar to the Buchwald-Hartwig reaction, the presence of unprotected N-H groups can sometimes interfere with the catalyst. Protecting either the C1-amine or the N9-position may be necessary for optimal results.
Data Presentation: Illustrative Reaction Conditions
The following tables summarize general reaction conditions for key functionalization reactions. Note that these are starting points and will likely require optimization for this compound.
Table 1: General Conditions for Selective N9-Alkylation of C1-Protected this compound
| Parameter | Condition | Notes |
| Substrate | C1-Boc-9H-Carbazol-1-amine | Protection of C1-amine is crucial for selectivity. |
| Alkylating Agent | Alkyl halide (e.g., MeI, BnBr) | 1.1 - 1.5 equivalents |
| Base | K2CO3 or Cs2CO3 | 1.5 - 2.0 equivalents |
| Solvent | DMF or Acetonitrile | Anhydrous |
| Temperature | Room Temperature to 60 °C | Monitor reaction by TLC. |
| Typical Yield | 70-95% | Highly dependent on the alkylating agent. |
Table 2: General Conditions for Selective C1-N-Acylation of this compound
| Parameter | Condition | Notes |
| Substrate | This compound | C1-amine is more nucleophilic. |
| Acylating Agent | Acyl chloride or Anhydride | 1.0 - 1.2 equivalents |
| Base | Triethylamine or DIPEA | 1.5 - 2.0 equivalents |
| Solvent | DCM or THF | Anhydrous |
| Temperature | 0 °C to Room Temperature | Low temperature favors selective C1-acylation. |
| Typical Yield | 80-98% | Generally high-yielding. |
Table 3: General Conditions for Buchwald-Hartwig Amination of a C1-Amino-9-Protected-Carbazole Derivative
| Parameter | Condition | Notes |
| Substrate | 1-Amino-9-benzyl-carbazole & Aryl halide | N9-protection prevents side reactions. |
| Palladium Source | Pd2(dba)3 or Pd(OAc)2 | 1-5 mol% |
| Ligand | XPhos, RuPhos, or BrettPhos | 2-10 mol% |
| Base | NaOtBu or Cs2CO3 | 1.5 - 2.5 equivalents |
| Solvent | Toluene or Dioxane | Anhydrous and degassed. |
| Temperature | 80 - 110 °C | Under inert atmosphere (Ar or N2). |
| Typical Yield | 60-90% | Highly dependent on substrates and ligand. |
Table 4: General Conditions for Suzuki-Miyaura Coupling of a Halogenated and Protected Carbazole Amine
| Parameter | Condition | Notes |
| Substrate | e.g., 1-Bromo-9-Boc-carbazol-amine & Arylboronic acid | Protection can improve catalyst stability. |
| Palladium Catalyst | Pd(PPh3)4 or Pd(dppf)Cl2 | 2-10 mol% |
| Base | K2CO3 or Cs2CO3 | 2.0 - 3.0 equivalents |
| Solvent System | Dioxane/H2O or DME/H2O | Typically a 4:1 to 10:1 ratio. |
| Temperature | 80 - 100 °C | Under inert atmosphere. |
| Typical Yield | 70-95% | Generally robust and high-yielding. |
Experimental Protocols
The following are general experimental protocols that should be adapted and optimized for the specific functionalization of this compound.
Protocol 1: General Procedure for N9-Alkylation of C1-Boc-Protected this compound
-
Protection of C1-Amine: To a solution of this compound (1.0 eq) in THF, add di-tert-butyl dicarbonate (Boc2O, 1.1 eq) and triethylamine (1.2 eq). Stir the mixture at room temperature for 12-24 hours until TLC analysis indicates complete consumption of the starting material. Purify the product by column chromatography to obtain C1-Boc-9H-Carbazol-1-amine.
-
N9-Alkylation: To a solution of C1-Boc-9H-Carbazol-1-amine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and the desired alkyl halide (1.2 eq).
-
Stir the reaction mixture at room temperature or heat to 60 °C. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the N9-alkylated product.
-
Deprotection (if required): Dissolve the N9-alkylated, C1-Boc-protected carbazole in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% TFA in DCM) and stir at room temperature for 1-2 hours. Evaporate the solvent and excess acid, and purify the product as necessary.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Halogenated Carbazole with a Primary Amine
-
To an oven-dried Schlenk tube, add the halogenated carbazole derivative (1.0 eq), the primary amine (1.2 eq), sodium tert-butoxide (1.5 eq), the palladium pre-catalyst (e.g., XPhos-Pd-G3, 2 mol%), and the ligand (e.g., XPhos, 4 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with stirring. Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Mandatory Visualizations
Caption: Workflow for selective functionalization of this compound.
References
Technical Support Center: Degradation of 9H-Carbazol-1-amine in Electronic Devices
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation pathways of 9H-Carbazol-1-amine in electronic device applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in organic electronic devices?
A1: The degradation of this compound in electronic devices is primarily initiated by a combination of electrical and environmental stressors. Key factors include:
-
Electrical Stress: Continuous current flow and high brightness settings accelerate the aging process of the organic materials.[1]
-
Environmental Factors: High temperatures can speed up molecular breakdown, while exposure to humidity and UV radiation also contributes to the degradation of the organic layers.[1]
-
Inherent Chemical Instability: Carbazole derivatives are chemically related to aromatic amines, and their degradation is often linked to the relatively weak carbon-nitrogen (C-N) bond.[2] This bond's energy can be close to the energy of the first excited singlet state, particularly for blue emitters, making it susceptible to cleavage upon excitation.
Q2: What are the observable signs of this compound degradation in an OLED?
A2: Degradation of carbazole-based materials in OLEDs typically manifests as:
-
Spectral Shifts: New emission bands in the green and red regions of the spectrum may appear over time.[2][3]
-
Luminance Decay: A gradual decrease in the brightness of the device is a common indicator of degradation. The lifetime of an OLED is often measured by the time it takes for the luminance to decrease to 50% of its initial value.[4]
-
Color Shift: Due to the faster degradation of materials emitting blue light, a noticeable shift in the overall color balance of the display may occur.[1]
-
Formation of "Dark Spots": This phenomenon is often caused by the ingress of oxygen and moisture, which degrades the organic material.[5]
Q3: What are the likely chemical degradation pathways for this compound?
A3: While specific pathways for this compound are not extensively documented, based on related carbazole derivatives, the following are highly probable:
-
Homolytic C-N Bond Cleavage: The exocyclic Carbon-Nitrogen bond is often the weakest point. In the excited state, this bond can break, leading to the formation of radical species. These radicals can then participate in further reactions, leading to non-emissive products or luminescence quenchers.
-
Dimerization: Carbazole radical cations have a tendency to dimerize, for instance, forming 3,3'-biscarbazole.[2] This can alter the electronic properties of the material and introduce charge traps.
-
Molecular Aggregation: Under electrical and optical stress, carbazole molecules can aggregate. These aggregates can form electrically active electronic states that lead to the appearance of new, lower-energy emission bands and affect charge transport.[2][3]
Troubleshooting Guides
Issue 1: Unexpected spectral shifts (red/green emission) are observed during device operation.
| Possible Cause | Troubleshooting Step |
| Molecular Aggregation | 1. Analyze Film Morphology: Use Atomic Force Microscopy (AFM) to examine the surface morphology of the this compound layer before and after electrical stress. Increased surface roughness can indicate aggregation. 2. Control Deposition Rate: During thermal evaporation, a slower deposition rate can sometimes lead to more ordered film growth and reduce the tendency for aggregation. 3. Introduce a Co-host: Blending this compound with a suitable co-host material can sometimes prevent aggregation by separating the molecules. |
| Formation of Degradation Products | 1. Chemical Analysis: Extract the organic layer from a stressed device and analyze it using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify potential degradation products.[4] 2. Compare with unstressed material: Run control experiments with unstressed this compound to differentiate between degradation products and impurities. |
Issue 2: Rapid decrease in device luminance and efficiency.
| Possible Cause | Troubleshooting Step |
| Formation of Non-Radiative Recombination Centers | 1. Photoluminescence Quantum Yield (PLQY) Measurement: Measure the PLQY of the this compound film before and after device operation. A significant decrease suggests the formation of quenching sites. 2. Transient Photoluminescence Spectroscopy: This technique can help identify the presence of trap states that lead to non-radiative recombination. |
| Poor Charge Balance | 1. Device Architecture Modification: Adjust the thickness of the electron and hole transport layers to ensure a more balanced injection of charges into the emissive layer. 2. Material Selection: Ensure that the energy levels of the adjacent transport layers are well-matched with the HOMO and LUMO levels of this compound to facilitate efficient charge injection. |
| Environmental Contamination | 1. Inert Atmosphere Processing: Ensure all device fabrication and testing steps are performed in a controlled, inert atmosphere (e.g., a glovebox) with low levels of oxygen and moisture. 2. Encapsulation: Use high-quality encapsulation techniques to protect the device from ambient air and moisture during operation. |
Data Presentation
Table 1: Illustrative Quantitative Analysis of this compound Degradation
| Parameter | Initial Value | Value after 100h of Operation | Analysis Technique |
| Luminance (cd/m²) | 1000 | 650 | Photometer |
| External Quantum Efficiency (%) | 5.2 | 3.1 | Integrating Sphere |
| Peak Emission Wavelength (nm) | 440 | 445 | Spectrometer |
| Appearance of new emission peak (nm) | N/A | 520 | Spectrometer |
| PLQY (%) | 85 | 60 | Integrating Sphere with Laser |
| Degradation Product X Concentration (µg/cm²) | 0 | 1.2 | LC-MS |
| Degradation Product Y Concentration (µg/cm²) | 0 | 0.8 | LC-MS |
Note: The data in this table is for illustrative purposes to demonstrate the type of quantitative data that should be collected.
Experimental Protocols
Protocol 1: Analysis of Degradation Products by LC-MS
-
Sample Preparation:
-
Carefully disassemble the degraded OLED device inside a glovebox.
-
Dissolve the organic layers in a suitable solvent (e.g., dichloromethane or chloroform).
-
Filter the solution to remove any insoluble materials.
-
Prepare a control sample from an unstressed device in the same manner.
-
-
LC-MS Analysis:
-
Inject the sample into a High-Performance Liquid Chromatograph (HPLC) to separate the different components.
-
The eluent from the HPLC is then introduced into a Mass Spectrometer (MS) for the identification of the molecular weights of the separated compounds.
-
Compare the mass spectra of the stressed sample with the control to identify peaks corresponding to degradation products.
-
Protocol 2: Morphological Analysis by Atomic Force Microscopy (AFM)
-
Sample Preparation:
-
Fabricate two identical films of this compound on conductive substrates (e.g., ITO-coated glass).
-
Subject one film to the same electrical and thermal stress conditions as a working device for a set period.
-
Keep the second film as an unstressed control.
-
-
AFM Imaging:
-
Mount the samples on the AFM stage.
-
Scan a representative area of each film in tapping mode to obtain topographical images.
-
-
Data Analysis:
-
Compare the surface roughness and features of the stressed and unstressed films.
-
An increase in the root-mean-square (RMS) roughness and the appearance of large aggregates on the stressed sample can be indicative of morphological degradation.
-
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: Workflow for analyzing this compound degradation.
References
- 1. bestappliancerepairs.co.ke [bestappliancerepairs.co.ke]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Degradation Analysis of Exciplex-Based Organic Light-Emitting Devices Using Carbazole-Based Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
How to increase the solubility of 9H-Carbazol-1-amine for solution processing
Welcome to the technical support center for 9H-Carbazol-1-amine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound for solution processing applications.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the dissolution of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound will not dissolve in a non-polar solvent (e.g., Toluene, Hexane). | This compound has increased polarity due to the amine group compared to the parent 9H-Carbazole. Non-polar solvents are likely poor choices. | Switch to a more polar organic solvent. Good starting points include polar aprotic solvents like DMSO, DMF, or THF, and to a lesser extent, alcohols like ethanol.[1][2] |
| Solution is cloudy or contains suspended particles after mixing. | The solvent's capacity has been exceeded (low solubility), or the dissolution rate is very slow. | 1. Apply gentle heating while stirring. The solubility of many carbazole compounds increases with temperature.[1][3]2. Use sonication to break up solid agglomerates and increase the dissolution rate.3. Filter the solution through a syringe filter (e.g., 0.45 µm) to remove any undissolved particulates before use.[4] |
| Precipitate forms when the solution is cooled to room temperature. | The compound was dissolved at an elevated temperature, creating a supersaturated solution that is not stable at lower temperatures. | 1. Maintain the elevated temperature throughout your solution processing steps.2. Find a co-solvent system that enhances room temperature solubility.3. If precipitation is unavoidable, ensure it does not interfere with the subsequent application (e.g., by filtering just before use). |
| Compound degrades upon heating to dissolve. | This compound may be thermally sensitive in the chosen solvent, especially over long periods. | 1. Avoid high temperatures. Use the minimum temperature required for dissolution.2. Minimize heating time.3. Explore alternative, non-thermal methods like using a stronger solvent, co-solvents, or pH modification. |
| Solubility is still too low in common organic solvents for the desired concentration. | The intrinsic solubility of the neutral compound is insufficient for your application. | 1. pH Modification (Salt Formation): Since the molecule contains a basic amine group, adding a small amount of a suitable acid (e.g., HCl, acetic acid) can protonate the amine, forming a more soluble salt.[5] This is particularly effective for aqueous or highly polar protic solvent systems.2. Co-solvent Systems: Blend a good solvent (e.g., DMSO) with a less effective but application-compatible solvent to improve overall solubility.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What are the best initial solvents to try for dissolving this compound?
A: Based on the structure, which includes a largely non-polar carbazole backbone and a polar amine group, the best initial solvents to screen are polar aprotic solvents. These solvents can interact favorably with both parts of the molecule.
Recommended Starting Solvents
| Solvent Class | Examples | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Tetrahydrofuran (THF) | Generally effective for dissolving carbazole derivatives.[1][2] They offer a good balance of polarity to solvate the amine group without being overly polar like water. |
| Halogenated | Dichloromethane (DCM), Chloroform | Often good solvents for aromatic and heterocyclic compounds.[2] |
| Alcohols | Ethanol, Methanol | May have some success, but solubility might be limited.[2] Heating is often required.[1] |
| Non-Polar | Toluene, Benzene, Hexane | Generally poor solvents due to the polar amine group, though the parent carbazole has some solubility in aromatic hydrocarbons.[1] |
Q2: How can I quantitatively determine the solubility in a new solvent?
A: A standard method is the equilibrium saturation technique. This involves creating a saturated solution and then measuring the concentration of the dissolved compound. A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: Is it possible to increase the aqueous solubility of this compound?
A: Yes. While the neutral form is expected to have very low water solubility, its basic amine group provides a handle for significantly increasing aqueous solubility.[5] By adding an acid, you can form an ammonium salt, which is an ionic species and therefore much more soluble in water. This is a common strategy in drug development for improving the solubility of basic compounds.[5][8]
Q4: What is a co-solvent system and how can it help?
A: A co-solvent system is a mixture of two or more miscible solvents used to dissolve a solute that has low solubility in the individual solvents.[8] For example, if your final application requires a solvent like ethanol but this compound has poor solubility in it, you can first dissolve the compound in a small amount of a strong solvent like DMSO and then dilute this concentrated solution with ethanol. This can keep the compound in solution at a higher concentration than is possible in ethanol alone.[6][9]
Q5: Are there more advanced methods to enhance solubility for formulation development?
A: Yes, for applications in drug development or advanced materials, several techniques can be employed if simple methods are insufficient:
-
Prodrug Approach: The amine group can be chemically modified with a promoiety to create a more soluble prodrug, which then converts back to the active compound in vivo.[10]
-
Solid Dispersions: The compound can be dispersed within a hydrophilic polymer matrix at a molecular level, which can enhance its dissolution rate and apparent solubility.[11]
-
Complexation: Using agents like cyclodextrins can form inclusion complexes with the carbazole portion of the molecule, shielding its hydrophobicity and increasing aqueous solubility.[6]
Diagrams and Workflows
Caption: A troubleshooting flowchart for resolving solubility issues with this compound.
Caption: A standard workflow for determining the equilibrium solubility of a compound.
Experimental Protocols
Protocol 1: General Solvent Screening
Objective: To qualitatively assess the solubility of this compound in a range of solvents.
Materials:
-
This compound
-
Selection of solvents (e.g., DMSO, DMF, THF, Dichloromethane, Ethanol, Toluene, Water)
-
Small vials (e.g., 2 mL) with caps
-
Vortex mixer
-
Spatula
Methodology:
-
Add approximately 1-2 mg of this compound to each vial.
-
Add 1 mL of a single solvent to each vial.
-
Cap the vials securely and vortex for 2 minutes.
-
Visually inspect for dissolution. Note whether the compound is fully soluble, partially soluble, or insoluble.
-
For vials where the compound is not fully dissolved, gently warm the vial (e.g., to 50°C) and vortex again. Note any change in solubility.
-
Record all observations in a table to compare the effectiveness of different solvents.
Protocol 2: Quantitative Solubility Determination by Equilibrium Saturation
Objective: To accurately measure the solubility of this compound in a specific solvent at a set temperature.
Materials:
-
This compound
-
Chosen solvent
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, solvent-compatible)
-
Analytical instrument (e.g., HPLC or UV-Vis spectrophotometer with a validated method)
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the chosen solvent. "Excess" means undissolved solid remains visible.[12]
-
Equilibration: Seal the vial and place it in a constant temperature shaker. Agitate the mixture for 24-48 hours to ensure equilibrium is reached.[12]
-
Sample Collection: After equilibration, stop agitation and let the undissolved solid settle. Carefully withdraw an aliquot of the clear supernatant (e.g., 1.0 mL) using a pipette fitted with a syringe filter to remove any solid particles.[4]
-
Dilution: Transfer the filtered aliquot to a volumetric flask of appropriate size and dilute to the mark with the same solvent. The dilution factor should be chosen to bring the concentration into the linear range of your analytical method.
-
Quantification: Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility, typically expressed in mg/mL or mol/L. Repeat the experiment in triplicate for reproducibility.[4]
Protocol 3: Solubility Enhancement via pH Modification (Salt Formation)
Objective: To increase the solubility of this compound in a polar protic solvent (e.g., water, ethanol) by forming a salt.
Materials:
-
This compound
-
Target solvent (e.g., deionized water)
-
Dilute acid solution (e.g., 0.1 M HCl, 1 M Acetic Acid)
-
pH meter or pH strips
-
Magnetic stirrer and stir bar
Methodology:
-
Create a suspension of this compound in the target solvent (e.g., 1 mg/mL in water). The compound will likely be poorly soluble.
-
Place the suspension on a magnetic stirrer.
-
Slowly add the dilute acid solution dropwise to the suspension while monitoring the pH and visually observing the dissolution.
-
As the acid is added, the amine group becomes protonated (R-NH₂ → R-NH₃⁺), forming a more soluble salt.
-
Continue adding acid until the solid material is fully dissolved. Note the pH at which complete dissolution occurs.
-
Caution: Adding too much acid or using a strong acid could potentially cause degradation depending on the molecule's stability. It is recommended to use the minimum amount of acid necessary to achieve dissolution. This method is highly effective but changes the chemical nature of the compound in solution.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. Stable carbamazepine colloidal systems using the cosolvent technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: 9H-Carbazol-1-amine Thin Film Deposition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the film morphology of 9H-Carbazol-1-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for depositing this compound thin films?
A1: The two primary methods for depositing this compound and similar carbazole-based materials are Vacuum Thermal Evaporation (VTE) and Spin Coating.[1] VTE is a physical vapor deposition (PVD) technique that is often preferred for creating high-purity, uniform films with precise thickness control, which is crucial for high-performance electronic devices.[1][2][3] Spin coating is a solution-based method that is valued for its rapid processing and lower equipment cost.[1]
Q2: Why is the morphology of the this compound film important?
A2: The morphology of the thin film, including its uniformity, crystallinity, and surface roughness, directly impacts its performance in electronic and optoelectronic applications. A smooth, uniform film ensures consistent charge transport and device performance. In contrast, poor morphology with defects like pinholes, cracks, or large crystalline domains can lead to device short-circuits, inefficient charge injection/transport, and overall reduced performance and stability.
Q3: What are the primary causes of poor film morphology with this compound?
A3: Poor film morphology can stem from several factors, including:
-
Contamination: Impurities in the source material or on the substrate surface can act as nucleation sites for defects.
-
Sub-optimal Deposition Parameters: Incorrect substrate temperature, deposition rate, or spin coating speed can lead to non-uniform films.[4][5][6][7][8]
-
Inappropriate Solvent System (for Spin Coating): The choice of solvent affects the solubility of this compound and the evaporation rate, both of which are critical for achieving a uniform film.[9][10][11][12]
-
Environmental Factors: For spin coating, ambient humidity can affect the drying process and film quality.[10] For VTE, a poor vacuum can lead to the incorporation of impurities.
Q4: Can post-deposition annealing improve the film morphology?
A4: Yes, post-deposition annealing can be a highly effective method for improving film quality.[13][14][15][16][17] Annealing can enhance the crystallinity of the film, reduce internal stress, and improve surface morphology by promoting the rearrangement of molecules into a more ordered state.[13] However, the annealing temperature and duration must be carefully optimized to avoid film degradation or cracking.[13]
Troubleshooting Guides
Issue 1: Pinholes or Voids in Vacuum Thermal Evaporated (VTE) Films
This issue is often related to substrate contamination or improper deposition conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for pinholes in VTE films.
Detailed Steps & Recommendations:
| Parameter | Recommended Action | Rationale |
| Substrate Cleaning | Implement a rigorous, multi-step cleaning process: ultrasonic baths with detergent, deionized water, acetone, and isopropanol, each for 15 minutes.[1] Follow with nitrogen drying and an oxygen plasma treatment.[1] | Contaminants on the substrate can prevent uniform film nucleation, leading to voids. Plasma treatment enhances surface energy and adhesion. |
| Source Material Purity | Use high-purity (>99.5%) this compound. Consider pre-deposition purification via sublimation if purity is questionable. | Impurities in the source material can outgas during deposition or create defects in the film structure. |
| Deposition Rate | A slower deposition rate (e.g., 0.1-0.5 Å/s) is often recommended for small organic molecules to allow for better molecular arrangement on the substrate surface. | A high deposition rate can lead to a disordered, amorphous film with incorporated stress and voids. Slower rates provide more time for molecules to diffuse and find lower-energy sites. |
| Substrate Temperature | The substrate temperature should be carefully controlled. Increasing the temperature can enhance molecule mobility on the surface, potentially "filling in" voids and increasing grain size.[5][6][7][8] | An optimal temperature promotes the growth of a more crystalline and dense film. However, excessively high temperatures can lead to re-evaporation or undesirable film morphology. |
Issue 2: Striations or "Coffee Ring" Effect in Spin-Coated Films
These radial defects are typically caused by issues with solvent evaporation and surface tension gradients (Marangoni effect).[10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for spin-coating defects.
Detailed Steps & Recommendations:
| Parameter | Recommended Action | Rationale |
| Solvent System | Experiment with different solvents or solvent mixtures.[9][10] A higher boiling point solvent will evaporate more slowly, reducing the Marangoni effect.[11][12] Solvents like Dichloromethane, Toluene, and Dimethylformamide have been used for carbazole derivatives.[9] | Rapid, non-uniform solvent evaporation is a primary cause of striations. A slower, more controlled evaporation allows the film to level before fully drying. |
| Spin Speed & Acceleration | Optimize the spin speed and acceleration rate. A higher spin speed generally results in a thinner film. A multi-step process (e.g., a slow spread cycle followed by a high-speed drying cycle) can improve uniformity. | The dynamics of fluid flow during spinning are critical. A slower initial spread can help to evenly coat the substrate before the main drying phase. |
| Evaporation Environment | Perform spin coating in a controlled atmosphere. A solvent-saturated atmosphere can be created by placing solvent-soaked swabs around the spin coater bowl. This slows the overall evaporation rate.[10] | Controlling the vapor pressure of the solvent above the substrate surface reduces the evaporation rate, giving the film more time to planarize.[10] |
| Post-Deposition Annealing | After spin coating, bake the film on a hotplate (e.g., 80-100 °C for 10-20 minutes) to remove residual solvent and potentially reflow the film.[1] | A carefully controlled anneal can help to relax the film, reduce surface roughness, and remove any remaining solvent that could cause defects over time. |
Experimental Protocols
Protocol 1: Vacuum Thermal Evaporation (VTE) of this compound
-
Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates by sonicating sequentially in detergent, deionized water, acetone, and isopropanol, each for 15 minutes.[1]
-
Dry the substrates with a high-purity nitrogen gas stream.
-
Immediately treat the substrates with oxygen plasma for 5-10 minutes to improve the ITO work function and enhance film adhesion.[1]
-
-
Material Preparation & Loading:
-
Place a sufficient amount of high-purity (>99.5%) this compound powder into a quartz crucible.
-
Load the crucible into the thermal evaporation system.
-
-
Deposition:
-
Evacuate the chamber to a base pressure of < 5 x 10⁻⁶ Torr.
-
Set the substrate temperature to the desired value (e.g., start at room temperature and optimize as needed).
-
Gradually heat the crucible until the desired deposition rate is achieved, as monitored by a quartz crystal microbalance (QCM). A starting rate of 0.2 Å/s is recommended.
-
Deposit the film to the desired thickness.
-
Allow the system to cool before venting.
-
Protocol 2: Spin Coating of this compound
-
Solution Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., chlorobenzene or toluene) at a concentration of 5-10 mg/mL.
-
Gently heat and stir the solution until the material is fully dissolved.
-
Filter the solution through a 0.2 µm PTFE syringe filter before use.
-
-
Substrate Preparation:
-
Clean substrates as described in the VTE protocol (Section 3.1, Step 1).
-
For some applications, a hole-injection layer like PEDOT:PSS may be spin-coated and baked onto the ITO before depositing the carbazole layer.[1]
-
-
Deposition:
-
Place the cleaned substrate onto the spin coater chuck.
-
Dispense a small amount of the this compound solution onto the center of the substrate.
-
Spin the substrate using a two-step program:
-
Step 1: 500 rpm for 10 seconds (for spreading).
-
Step 2: 3000 rpm for 40 seconds (for thinning and drying).
-
-
The optimal spin speed will depend on the desired film thickness and solution viscosity.[1]
-
-
Post-Deposition Annealing:
-
Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox.
-
Bake at 90°C for 15 minutes to remove residual solvent and improve film morphology.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Physical vapor deposition - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. vhnsnc.edu.in [vhnsnc.edu.in]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. iscst.com [iscst.com]
- 11. Investigation of the solvent‐evaporation effect on spin coating of thin films | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Enhancing the quantum efficiency of 9H-Carbazol-1-amine based OLEDs
This technical support center is designed for researchers, scientists, and professionals in drug development who are working with 9H-Carbazol-1-amine and related carbazole derivatives to develop and optimize Organic Light-Emitting Diodes (OLEDs). Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why are carbazole derivatives like this compound used in OLEDs?
A1: Carbazole derivatives are widely used in organic electronics due to their unique electronic and photophysical properties.[1] The carbazole core structure offers excellent thermal stability and efficient charge transport characteristics, particularly good hole-transporting properties.[1][2][3] By functionalizing the carbazole core, researchers can precisely tune the electronic energy levels, solubility, and morphology of the molecules.[1] This molecular engineering allows for the development of high-performance OLEDs with improved efficiency, brighter emissions, and longer operational lifetimes.[1] They are versatile and can be used as host materials for phosphorescent emitters, as hole-transporting layers (HTLs), and as electron-blocking layers (EBLs).[2]
Q2: What are the key factors influencing the External Quantum Efficiency (EQE) in carbazole-based OLEDs?
A2: Several critical factors determine the EQE of a carbazole-based OLED:
-
Material Purity: Impurities can act as charge traps or non-radiative recombination centers, which significantly reduces luminescence.[4] High material purity (>99.9%) is essential for optimal performance.[2][5]
-
Device Architecture: The thickness of each layer, especially the emissive layer (EML), and the proper selection of charge transport and blocking layers are crucial for balanced charge injection and recombination.[4]
-
Energy Level Alignment: Proper alignment of HOMO/LUMO energy levels between adjacent layers is necessary to ensure efficient charge injection and to confine charge recombination within the emissive layer.
-
Host-Dopant Energy Transfer: In doped systems, the triplet energy of the carbazole-based host must be higher than that of the phosphorescent dopant to ensure efficient energy transfer and prevent back-transfer.[5]
-
Film Morphology: Uniform, amorphous thin films are desirable. Crystalline domains or other morphological defects can act as quenching sites and lead to device failure.[5][6]
Q3: What is a typical multilayer structure for a carbazole-based phosphorescent OLED (PhOLED)?
A3: A common device architecture consists of several layers sequentially deposited on a substrate, such as Indium Tin Oxide (ITO) coated glass. A representative structure is: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) [Host:Dopant] / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Metal Cathode (e.g., Al). In this setup, a this compound derivative could function as the HTL or as the host material in the EML.
Troubleshooting Guides
This section addresses specific issues that may arise during the fabrication and testing of this compound based OLEDs.
Issue 1: Low External Quantum Efficiency (EQE)
Question: My device exhibits a significantly lower EQE than reported values for similar carbazole-based materials. What are the potential causes and how can I fix this?
Answer: Low EQE can stem from multiple sources. A systematic approach to identify the root cause is recommended.
| Potential Cause | Troubleshooting Steps |
| Material Impurity | Impurities, especially halogenated ones, can quench luminescence.[4] Solution: Purify the this compound and other organic materials using temperature-gradient sublimation or recrystallization.[4] Characterize purity using HPLC or Mass Spectrometry. |
| Charge Carrier Imbalance | An unequal number of holes and electrons reaching the EML reduces recombination efficiency.[4] Solution: Optimize the thickness of the charge transport layers. Introduce electron-blocking or hole-blocking layers to confine carriers within the EML.[5] |
| Inefficient Host-to-Dopant Energy Transfer | The triplet energy (ET) of the carbazole host may be too low for the phosphorescent dopant. Solution: Ensure the host's ET is at least 0.1-0.2 eV higher than the dopant's.[5] Select a different host or dopant material if there is a mismatch. |
| Poor Film Morphology | Non-uniform or crystalline films can create quenching sites and current leakage paths.[5][6] Solution: Optimize deposition parameters such as rate (0.5-2.0 Å/s for organics) and substrate temperature to promote amorphous film growth.[5] |
| Exciplex Formation | Undesirable emission from an exciplex at a layer interface can create an alternative, less efficient recombination pathway.[4] Solution: Insert a thin interlayer between the two layers forming the exciplex. Choose materials with a large energy gap at the interface to prevent exciplex formation.[4] |
Issue 2: High Turn-On Voltage
Question: The turn-on voltage of my OLED is excessively high, resulting in poor power efficiency. How can this be addressed?
Answer: High turn-on voltage is typically related to poor charge injection or transport.
| Potential Cause | Troubleshooting Steps |
| Large Injection Barriers | A significant energy mismatch between the work function of the electrodes (ITO, Al) and the energy levels (HOMO/LUMO) of the adjacent organic layers impedes charge injection. Solution: Use an appropriate Hole Injection Layer (HIL) like PEDOT:PSS and an Electron Injection Layer (EIL) like LiF to reduce the energy barriers.[6] |
| Poor Charge Transport | The mobility of charge carriers in one or more of the transport layers is low. Solution: Verify the suitability of the selected Hole Transport Layer (HTL) and Electron Transport Layer (ETL) materials. Ensure the this compound based layer has good hole mobility. |
| Excessively Thick Layers | Thicker-than-optimal organic layers can increase the device's overall resistance. Solution: Systematically vary and reduce the thickness of the charge transport and emissive layers to find the optimal balance between low voltage and high recombination efficiency. |
Issue 3: Color Instability and Spectral Changes
Question: The emission color of my device is impure or shifts as the operating voltage increases. What is the cause and solution?
Answer: Color instability often points to emission from multiple sources or a shift in the recombination zone.
| Potential Cause | Troubleshooting Steps |
| Parasitic Emission | If host-to-dopant energy transfer is incomplete, you may see emission from the this compound host itself, leading to a mixed-color output.[4] Solution: Optimize the dopant concentration. Typically, concentrations from 5% to 15% are tested to find the best balance for efficient energy transfer.[5] |
| Recombination Zone Shift | As voltage increases, the zone where electrons and holes recombine can shift from the center of the EML towards one of the interfaces, leading to emission from an adjacent layer. Solution: Improve charge balance by adjusting layer thicknesses or incorporating blocking layers to confine recombination securely within the EML. |
| Exciplex Emission | A broad, red-shifted emission may appear due to the formation of an exciplex at an interface.[4] Solution: Insert a thin interlayer to physically separate the two molecules responsible for the exciplex.[4] |
Performance Data of Carbazole-Based OLEDs
The following table summarizes the performance of various devices using carbazole derivatives, providing a benchmark for comparison. Note that performance is highly dependent on the specific derivative, device architecture, and fabrication method.
| Material/Device ID | Role | Max EQE (%) | Luminance (cd/m²) | Current Eff. (cd/A) | Emission Peak (nm) | Ref. |
| CZ-2 | Emissive Layer | 9.5% | 4130 | ~20 | 488 | [6][7] |
| CZ-1 | Emissive Layer | 8.6% | - | ~20 | 492 | [6] |
| TCBzC | Emissive Layer | - | 9226 | 31.6 | - | [6] |
| (2-pymICz)₂Ir(tmd) | Emitter | 31.3% | >10000 | - | 515 | [8] |
| H2 Host / FIrpic | Host / Emitter | 10.3% | - | 23.9 | Blue | [9] |
| H2 Host / Ir(ppy)₃ | Host / Emitter | 9.4% | >1000 | 33.9 | Green | [9] |
| C23 Host / FCNIrpic | Host / Emitter | 24.3% | - | - | Deep Blue | [10] |
Experimental Protocols
Protocol 1: Standard Substrate Cleaning
A pristine substrate surface is critical for fabricating high-performance devices.
-
Initial Cleaning: Place ITO-coated glass substrates into a substrate holder.
-
Detergent Wash: Sonicate the substrates in a beaker containing deionized (DI) water and detergent for 15 minutes.
-
DI Water Rinse: Thoroughly rinse the substrates under a stream of running DI water.
-
Solvent Degreasing: Sequentially sonicate the substrates in acetone and then isopropanol, each for 15 minutes, to remove organic residues.
-
Final Rinse & Dry: Rinse again with DI water and dry thoroughly using a nitrogen (N₂) gun.
-
UV-Ozone Treatment: Immediately before loading into the deposition chamber, treat the substrates with UV-ozone for 10-15 minutes to remove final organic contaminants and improve the ITO work function.
Protocol 2: OLED Fabrication via Thermal Evaporation
This protocol describes the deposition of a multilayer OLED in a high-vacuum environment.
-
System Pump-Down: Load the cleaned substrates and crucibles containing the source materials (e.g., this compound, dopants, ETL material) into a high-vacuum thermal evaporation chamber.
-
Achieve High Vacuum: Evacuate the chamber to a base pressure below 5 x 10⁻⁶ Torr to minimize contamination from residual gases.[5]
-
Organic Layer Deposition:
-
Deposit the organic layers (HIL, HTL, EML, ETL) sequentially.
-
Use a slow deposition rate of 0.5-2.0 Å/s to ensure uniform, amorphous film growth.[5]
-
For the emissive layer, co-evaporate the carbazole host and the phosphorescent dopant. The rate for the dopant should be adjusted to achieve the desired concentration (e.g., for 10% doping in a host deposited at 1.8 Å/s, the dopant rate would be ~0.2 Å/s, depending on material densities).[5]
-
-
Electron Injection Layer Deposition: Deposit a thin layer (e.g., 1 nm) of an electron injection material like Lithium Fluoride (LiF).
-
Cathode Deposition: Deposit the metal cathode (e.g., Aluminum) at a higher rate of 3-5 Å/s .[5]
-
Encapsulation: After deposition, encapsulate the device in an inert atmosphere (e.g., a nitrogen-filled glovebox) to protect it from oxygen and moisture.
Protocol 3: Material Purification via Gradient Sublimation
This technique is used to achieve the high material purity required for efficient OLEDs.
-
Apparatus Setup: Place the crude this compound material in a quartz boat at the source end of a long, sealed quartz tube.
-
Vacuum & Heating: Place the tube in a tube furnace with multiple heating zones and evacuate it to a high vacuum.
-
Create Temperature Gradient: Heat the furnace to create a stable temperature gradient along the tube. The source zone will be the hottest.
-
Sublimation: Slowly heat the source zone to the sublimation temperature of the material. The compound will sublime, travel down the tube, and deposit in a cooler zone corresponding to its condensation temperature.
-
Separation: Impurities with different boiling points will travel different distances. Lower boiling point impurities will deposit further down the tube, while non-volatile impurities will remain in the boat.
-
Collection: After the process is complete (which can take several hours to days), cool the furnace. Carefully collect the purified, crystalline material from the appropriate zone, preferably in an inert atmosphere.[5]
Visualizations
Caption: Basic multilayer structure of a phosphorescent OLED.
Caption: Workflow for troubleshooting low external quantum efficiency.
Caption: Key factor relationships for achieving high EQE.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficient narrow green organic light-emitting diodes with low efficiency roll-offs based on iridium(iii) complexes containing indolo[3,2,1-jk]carbazole and pyrimidine units - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Large-Scale Synthesis of 9H-Carbazol-1-amine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on minimizing impurities during the large-scale synthesis of 9H-Carbazol-1-amine. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to ensure a high-purity final product.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Low Yield or Incomplete Nitration of 9H-Carbazole
-
Question: My nitration reaction of 9H-carbazole is showing low conversion to 1-nitro-9H-carbazole, and I'm observing a mixture of isomers. What could be the cause?
-
Answer: Incomplete reaction and the formation of multiple nitro isomers are common challenges in the nitration of carbazole. Traditional methods can result in a mixture of 1-nitro, 3-nitro, and dinitro-substituted products. The regioselectivity is highly dependent on the reaction conditions.
-
Troubleshooting Steps:
-
Directing Group Strategy: For highly selective C1 nitration, consider using a removable directing group on the carbazole nitrogen. A pyridyl directing group, for instance, can facilitate palladium-catalyzed C1–H nitration.[1][2]
-
Reaction Conditions: If using a classical nitrating agent (e.g., nitric acid/acetic acid), carefully control the temperature and reaction time to favor the formation of the 1-nitro isomer. Lower temperatures generally increase selectivity.
-
Nitrating Agent: The choice and concentration of the nitrating agent are critical. Milder nitrating agents or alternative procedures may provide better regioselectivity.
-
Analysis: Use techniques like HPLC or NMR spectroscopy to accurately quantify the isomeric ratio in your crude product to better optimize the reaction conditions.
-
-
Issue 2: Incomplete Reduction of 1-Nitro-9H-Carbazole
-
Question: My reduction of 1-nitro-9H-carbazole to this compound is sluggish or incomplete. How can I improve the conversion?
-
Answer: Incomplete reduction can be due to several factors, including catalyst activity, reaction conditions, or the presence of impurities.
-
Troubleshooting Steps:
-
Catalyst Activity: If using catalytic hydrogenation (e.g., Pd/C, Raney Nickel), ensure the catalyst is fresh and active. Old or improperly handled catalysts can have significantly reduced activity.
-
Catalyst Loading: Increase the catalyst loading (w/w %) incrementally. A higher catalyst-to-substrate ratio can improve the reaction rate.
-
Hydrogen Pressure: For catalytic hydrogenation, ensure adequate hydrogen pressure. While some reactions proceed at atmospheric pressure, others may require higher pressures to go to completion.
-
Solvent Choice: The solvent can significantly impact the reaction. Ensure your starting material is fully dissolved. Polar solvents like ethanol, methanol, or ethyl acetate are commonly used.
-
Alternative Reducing Agents: If catalytic hydrogenation is not effective, consider other reducing agents such as tin(II) chloride in the presence of concentrated hydrochloric acid, or iron powder in acidic media.[1]
-
-
Issue 3: Formation of Side-Products During Nitro Group Reduction
-
Question: I am observing significant impurities in my this compound product after the reduction step. What are these impurities and how can I avoid them?
-
Answer: The reduction of nitroarenes can sometimes lead to the formation of intermediates as impurities, such as hydroxylamines and azo compounds.
-
Troubleshooting Steps:
-
Reaction Monitoring: Carefully monitor the reaction progress using TLC or HPLC to ensure the reaction goes to completion and intermediates are not accumulating.
-
Control Reaction Conditions: Over-reduction or side reactions can be minimized by controlling the temperature and reaction time.
-
Choice of Reducing Agent: The choice of reducing agent can influence the impurity profile. For example, metal hydrides are generally not recommended for the reduction of aryl nitro compounds to anilines as they tend to form azo compounds.
-
Work-up Procedure: A proper aqueous work-up is crucial to remove inorganic salts and any water-soluble byproducts.
-
-
Issue 4: Difficulty in Purifying this compound
-
Question: I am struggling to purify the final this compound product. It streaks on the silica gel column, and recrystallization gives low recovery. What should I do?
-
Answer: The basic nature of the amino group in this compound can lead to strong interactions with the acidic silica gel, causing streaking and poor separation.
-
Troubleshooting Steps for Column Chromatography:
-
Add a Basic Modifier: To the eluent system, add a small amount (0.5-2%) of a tertiary amine like triethylamine (TEA) to neutralize the acidic sites on the silica gel. This will reduce tailing and improve the peak shape.
-
Use Amine-Functionalized Silica: Consider using a pre-treated, amine-functionalized silica gel for chromatography of basic compounds.
-
Gradient Elution: Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity, to achieve better separation.
-
-
Troubleshooting Steps for Recrystallization:
-
Solvent Selection: The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Perform small-scale solubility tests with various solvents (e.g., ethanol, methanol, toluene, ethyl acetate, and mixtures) to find the optimal system.
-
Slow Cooling: Allow the hot, saturated solution to cool down slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the precipitation of impurities along with the product.
-
Purity of the Crude Product: Recrystallization is most effective for removing small amounts of impurities. If the crude product is highly impure, it may be necessary to perform a preliminary purification by column chromatography.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common large-scale synthetic route for this compound?
-
A1: A prevalent and scalable method involves a two-step process: the nitration of 9H-carbazole to yield 1-nitro-9H-carbazole, followed by the reduction of the nitro group to the corresponding amine.
-
-
Q2: What are the expected major impurities in the synthesis of this compound?
-
A2:
-
From Nitration: Isomeric impurities such as 3-nitro-9H-carbazole and dinitrocarbazoles.
-
From Reduction: Unreacted 1-nitro-9H-carbazole, and intermediates like 1-(hydroxyamino)-9H-carbazole or azo-dimers.
-
From Starting Materials: Residual unreacted 9H-carbazole.
-
-
-
Q3: Which analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
-
A3: Thin-Layer Chromatography (TLC) is suitable for rapid reaction monitoring. High-Performance Liquid Chromatography (HPLC) is recommended for accurate quantitative analysis of purity and isomeric ratios. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for structural confirmation of the final product and identification of any significant impurities.
-
Data Presentation
Table 1: Comparison of Common Methods for the Reduction of 1-Nitro-9H-Carbazole
| Reduction Method | Typical Reagents/Catalyst | Typical Solvent | Temperature (°C) | Typical Yield (%) | Common Impurities |
| Catalytic Hydrogenation | Pd/C (5-10 mol%) | Ethanol, Methanol, Ethyl Acetate | 25-50 | >90 | Unreacted starting material, hydroxylamine intermediate |
| Metal/Acid Reduction | SnCl₂·2H₂O / conc. HCl | Ethanol | 70-80 | 85-95 | Unreacted starting material, tin salts |
| Metal/Acid Reduction | Fe / NH₄Cl or Acetic Acid | Ethanol/Water | 70-100 | 80-90 | Unreacted starting material, iron salts |
Table 2: Typical Purification Parameters for this compound
| Purification Method | Stationary Phase / Solvent System | Key Parameters | Expected Purity |
| Column Chromatography | Silica Gel / Hexane:Ethyl Acetate with 1% Triethylamine | Gradient elution from 10% to 50% Ethyl Acetate. | >98% |
| Recrystallization | Ethanol/Water or Toluene | Dissolve in hot solvent, slow cooling to room temperature, followed by cooling in an ice bath. | >99% (if crude is >95% pure) |
Experimental Protocols
1. Synthesis of 1-Nitro-9H-carbazole (Nitration)
-
Methodology: This protocol describes a directed nitration approach for improved regioselectivity.
-
Protection/Direction: In a suitable reaction vessel, dissolve 9H-carbazole in a solvent like DMF. Add a directing group precursor (e.g., 2-fluoropyridine) and a base (e.g., Cs₂CO₃) and heat the mixture to install the directing group on the carbazole nitrogen.
-
Nitration: To the solution of the N-protected carbazole, add a palladium catalyst (e.g., Pd(OAc)₂) and a nitrating agent (e.g., AgNO₂). Heat the reaction mixture under an inert atmosphere.
-
Deprotection: After the reaction is complete (monitored by TLC/HPLC), cool the mixture and perform a work-up to remove the directing group, typically under basic or acidic conditions depending on the nature of the directing group.
-
Isolation: The crude 1-nitro-9H-carbazole is then isolated by filtration or extraction and can be purified by recrystallization or column chromatography.
-
2. Synthesis of this compound (Reduction)
-
Methodology: Catalytic hydrogenation using Palladium on Carbon (Pd/C).
-
Reaction Setup: To a solution of 1-nitro-9H-carbazole in a suitable solvent (e.g., ethanol, ethyl acetate) in a hydrogenation vessel, add 5-10% (w/w) of 10% Pd/C catalyst.
-
Hydrogenation: Seal the vessel and purge with nitrogen, followed by purging with hydrogen. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature or with gentle heating (40-50 °C).
-
Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is completely consumed.
-
Work-up: After the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
3. Purification of this compound by Column Chromatography
-
Methodology:
-
Column Preparation: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a suitable solvent and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the column.
-
Elution: Elute the column with a gradient of hexane and ethyl acetate, with the addition of 1% triethylamine to the eluent mixture. Start with a low polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
4. Purification of this compound by Recrystallization
-
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
-
Dissolution: In a larger flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are any insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
-
Mandatory Visualization
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Technical Support Center: Refining the Recrystallization of High-Purity 9H-Carbazol-1-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and refining the recrystallization process for 9H-Carbazol-1-amine. The following sections offer detailed experimental protocols, frequently asked questions (FAQs), and troubleshooting advice to address common challenges encountered during the purification of this compound.
Experimental Protocols
A general yet detailed protocol for the recrystallization of this compound is provided below. The selection of an appropriate solvent is critical and should be determined through small-scale solubility tests.
Materials and Equipment:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, toluene, ethyl acetate, or a mixture)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Glass stirring rod
-
Spatula
-
Drying oven or desiccator
Procedure:
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of the chosen solvent. The ideal solvent will dissolve the compound when hot but not at room temperature. Test a range of solvents to find the most suitable one.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture gently while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then gently reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot filtration using a pre-heated funnel to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Data Presentation
| Solvent | Polarity Index | Boiling Point (°C) | Expected Solubility of this compound |
| Hexane | 0.1 | 69 | Low |
| Toluene | 2.4 | 111 | Moderate to High (especially when hot) |
| Ethyl Acetate | 4.4 | 77 | Moderate |
| Ethanol | 5.2 | 78 | Moderate (increases significantly with heat) |
| Methanol | 6.6 | 65 | Moderate (increases significantly with heat) |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | High |
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: The compound is not dissolving in the chosen solvent, even with heating.
A1: This indicates that the solvent is not suitable for your compound at the attempted concentration.
-
Troubleshooting Steps:
-
Increase Solvent Volume: You may have a highly concentrated solution. Add small increments of the hot solvent until the solid dissolves.
-
Try a Different Solvent: The polarity of your current solvent may be inappropriate. Given the aromatic amine structure of this compound, both polar and non-polar solvents can be effective. Consider trying solvents from different classes as listed in the data table above. A mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which it is less soluble) can also be effective. For instance, an ethanol/water or a toluene/hexane mixture could be explored.
-
Q2: The compound dissolved, but no crystals are forming upon cooling.
A2: This is a common issue that can arise from several factors.
-
Troubleshooting Steps:
-
Too Much Solvent: If the solution is not saturated at a lower temperature, crystals will not form. Try to evaporate some of the solvent to increase the concentration and then attempt to cool it again.
-
Supersaturation: The solution may be supersaturated. To induce crystallization, you can:
-
Scratch the inside of the flask: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. This creates nucleation sites for crystal growth.
-
Add a seed crystal: If you have a small amount of pure this compound, adding a tiny crystal to the solution can initiate crystallization.
-
-
Cooling Too Rapidly: Rapid cooling can sometimes inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Q3: An oil has formed instead of crystals ("oiling out").
A3: "Oiling out" occurs when the solute comes out of solution above its melting point or when the solute's concentration is too high.
-
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add more of the primary solvent to dilute the solution and try cooling it again, this time more slowly.
-
Change the Solvent System: The current solvent may be too nonpolar. Try a more polar solvent or a different solvent mixture.
-
pH Adjustment: For amines, converting the freebase to a salt by adding a small amount of acid (like HCl) can sometimes improve its crystallization properties. However, this will yield the salt of the amine, not the freebase.
-
Q4: The recrystallization yielded very little product.
A4: Low recovery can result from several factors.
-
Troubleshooting Steps:
-
Using Too Much Solvent: The more solvent used, the more compound will remain dissolved in the mother liquor after cooling. Use the minimum amount of hot solvent required to fully dissolve your compound.
-
Premature Crystallization: If crystals form too early, for example, during a hot filtration step, you will lose the product. Ensure your filtration apparatus is pre-heated.
-
Incomplete Crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation.
-
Q5: The resulting crystals are colored or appear impure.
A5: This indicates that colored or other impurities have co-precipitated with your product.
-
Troubleshooting Steps:
-
Use Activated Charcoal: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.
-
Perform a Second Recrystallization: A second recrystallization step will often yield a product of higher purity.
-
Consider Column Chromatography: If recrystallization fails to remove the impurities, column chromatography may be necessary.
-
Visualizations
The following diagrams illustrate the general workflow for recrystallization and a troubleshooting decision tree for common issues.
Validation & Comparative
A Comparative Guide to 9H-Carbazol-1-amine and 3,6-diaminocarbazole for Researchers and Drug Development Professionals
An In-depth Analysis of Two Key Carbazole Derivatives, Highlighting Their Physicochemical Properties, Synthesis, and Applications with Supporting Experimental Data.
This guide provides a comprehensive comparison of two carbazole derivatives, 9H-Carbazol-1-amine and 3,6-diaminocarbazole, to assist researchers, scientists, and drug development professionals in selecting the appropriate molecule for their specific applications. This comparison covers their chemical and physical properties, synthesis methodologies, and known biological and material science applications, supported by available experimental data.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound and 3,6-diaminocarbazole is crucial for their application. The key properties are summarized in the table below. The addition of a second amino group in 3,6-diaminocarbazole significantly alters its polarity and hydrogen bonding capabilities compared to the mono-substituted this compound.
| Property | This compound | 3,6-diaminocarbazole |
| CAS Number | 18992-86-4[1] | 86-71-5 |
| Molecular Formula | C₁₂H₁₀N₂[1] | C₁₂H₁₁N₃[2] |
| Molecular Weight | 182.22 g/mol [1] | 197.24 g/mol [2] |
| Appearance | Not specified in search results | White crystalline solid[3] |
| Solubility | Not specified in search results | Insoluble in water; soluble in organic solvents like ethanol and dichloromethane[3] |
| IUPAC Name | This compound[1] | 9H-carbazole-3,6-diamine[2] |
Synthesis and Experimental Protocols
The synthetic routes to this compound and 3,6-diaminocarbazole are distinct, reflecting the different positions of the amino substituents on the carbazole core.
Synthesis of this compound
A common method for the synthesis of this compound involves the amination of carbazole.
Experimental Protocol: Amination of Carbazole
-
Dissolve carbazole in a suitable organic solvent such as dimethylformamide (DMF).
-
Cool the solution in an ice-salt bath.
-
Add a strong base, such as potassium hydroxide, portionwise to the cooled solution.
-
Introduce an aminating agent, for example, hydroxylamine-O-sulfonic acid.
-
Allow the reaction to proceed for several hours with stirring.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent like ethyl acetate.
-
Wash the organic extracts with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate).
-
Evaporate the solvent and purify the crude product by column chromatography on silica gel.
Synthesis of 3,6-diaminocarbazole
The synthesis of 3,6-diaminocarbazole can be achieved through the reduction of 3,6-dinitrocarbazole.
Experimental Protocol: Reduction of 3,6-Dinitrocarbazole
-
Synthesize 3,6-dinitrocarbazole by nitrating carbazole.
-
Dissolve the resulting 3,6-dinitrocarbazole in a suitable solvent.
-
Perform a reduction of the nitro groups. A common method involves using a reducing agent like tin(II) chloride in the presence of a strong acid (e.g., hydrochloric acid) or catalytic hydrogenation.
-
Heat the reaction mixture to facilitate the reduction.
-
After the reaction is complete, neutralize the mixture and extract the product.
-
Purify the crude 3,6-diaminocarbazole by recrystallization or column chromatography.
Comparative Performance and Applications
While direct comparative studies are limited, the distinct substitution patterns of this compound and 3,6-diaminocarbazole suggest different potential applications.
Biological Activity
Carbazole derivatives are known for their wide range of biological activities, including anticancer and antimicrobial properties.[1][4] The mechanism of action for many carbazole-based anticancer agents involves intercalation into DNA or inhibition of enzymes like topoisomerases.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the carbazole compounds and incubate for 48-72 hours.[6]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.[6]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.[8]
Materials Science Applications
3,6-diaminocarbazole has shown promise in the field of materials science due to its fluorescent and charge transport properties.
Fluorescent Probes: 3,6-diaminocarbazole can be used as a fluorescent label. For instance, when incorporated into peptide nucleic acids (PNA), it exhibits a significant increase in fluorescence upon hybridization with a complementary DNA strand, making it a potential candidate for self-reporting DNA probes.[9]
Organic Electronics: The diamino substitution enhances the reactivity of the carbazole core, allowing for polymerization and modification to create materials with excellent charge transport properties for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.[10]
Quantitative data on the performance of this compound in these applications is not as readily available, suggesting that 3,6-diaminocarbazole is a more explored candidate in materials science.
Signaling Pathways
The primary mechanism of action for the anticancer activity of many carbazole derivatives is their interaction with DNA. This can occur through intercalation, where the planar carbazole ring inserts itself between the base pairs of the DNA double helix, or through groove binding. These interactions can disrupt DNA replication and transcription, ultimately leading to apoptosis (programmed cell death) in cancer cells.
Derivatives of 3,6-diaminocarbazole have been confirmed to act as DNA intercalating agents.[5] While the specific signaling pathways modulated by this compound are less defined, it is plausible that it also interacts with DNA, a common feature of the carbazole scaffold.
Conclusion
Both this compound and 3,6-diaminocarbazole are valuable compounds derived from the carbazole scaffold. 3,6-diaminocarbazole is a well-characterized molecule with demonstrated applications in materials science as a fluorescent probe and a component in organic electronics, owing to its symmetrical diamino substitution. Its derivatives have also shown potential as DNA intercalating agents in anticancer research.
This compound is a less explored derivative. While it shares the carbazole core, suggesting potential biological activity, there is a need for more extensive research to fully elucidate its properties and potential applications. For researchers in drug development, derivatives of 3,6-diaminocarbazole may offer a more established starting point for designing DNA-targeting agents. In contrast, this compound represents an opportunity for novel discoveries in both medicinal chemistry and materials science. The choice between these two compounds will ultimately depend on the specific research goals and the desired physicochemical properties for the intended application.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. finechemicals.com.cn [finechemicals.com.cn]
- 6. benchchem.com [benchchem.com]
- 7. bds.berkeley.edu [bds.berkeley.edu]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and fluorescence properties of 3,6-diaminocarbazole-modified pyrrolidinyl peptide nucleic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. ijarsct.co.in [ijarsct.co.in]
Performance of 9H-Carbazol-1-amine vs. other carbazole isomers in OLEDs
A comprehensive analysis of carbazole-based materials in Organic Light-Emitting Diodes (OLEDs), focusing on the influence of isomeric substitution on device performance. This guide provides a comparative overview for researchers and scientists in materials science and optoelectronics.
Carbazole and its derivatives are a cornerstone in the development of high-performance Organic Light-Emitting Diodes (OLEDs) due to their excellent hole-transporting properties, high thermal stability, and wide energy gap. The position of functional groups on the carbazole core significantly influences the electronic and photophysical properties of the resulting materials, thereby affecting OLED device performance. While direct comparative studies on the performance of simple aminocarbazole isomers (1-amine, 2-amine, 3-amine, and 4-amine) are not extensively available in the reviewed literature, this guide provides a comparative analysis based on the broader family of carbazole derivatives and discusses the expected impact of isomeric substitution.
Comparative Performance of Carbazole Derivatives in OLEDs
The performance of OLEDs is critically dependent on the molecular structure of the organic materials used. For carbazole derivatives, the substitution pattern affects key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, charge carrier mobility, and thermal stability. These, in turn, dictate the efficiency, color purity, and operational lifetime of the OLED device.
Carbazole-based materials are versatile and can function as host materials for phosphorescent emitters, as fluorescent emitters themselves, or as hole-transporting layers. The introduction of different functional groups at various positions on the carbazole skeleton allows for the fine-tuning of their optoelectronic properties. For instance, attaching electron-donating or electron-withdrawing moieties can alter the HOMO and LUMO energy levels, thereby influencing the charge injection and transport balance within the OLED.
While specific data for 9H-Carbazol-1-amine versus its other simple amine isomers is scarce, the following table summarizes the performance of various more complex carbazole derivatives in OLEDs, illustrating the high efficiencies and brightness levels that can be achieved with this class of materials.
| Material | Role in OLED | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | Luminous Efficiency (cd/A) | Emission Color |
| Cz-SBDPI | Emissive Layer | Not Specified | Not Specified | Not Specified | Blue |
| TPA-SBDPI | Emissive Layer | Not Specified | Not Specified | Not Specified | Blue |
| Carbazole Derivatives (unspecified) | Emissive Layer | ~9.5 | > 4000 | ~20 | Greenish-Blue[1] |
| Derivatives of Imidazole and Carbazole | Emissive Layer | 1.1 | Not Specified | Not Specified | Deep-Blue[2] |
| (Tetrafluorovinylphenyl)carbazole based device | Emissive Layer | 4.2 | 3600 | 11.5 | Deep-Blue[3] |
| Carbazolocarbazole derivative (bi-layer device) | Host & HTL | 8.7 | Not Specified | 5.6 | Red[4] |
| Carbazolocarbazole derivative (tri-layer device) | Host & HTL | 12.2 | Not Specified | 8.7 | Red[4] |
Experimental Protocols
The fabrication and characterization of OLEDs involve a series of well-defined steps, from material synthesis to device testing. The following are generalized protocols based on common practices for carbazole-based OLEDs.
Synthesis of Carbazole Derivatives
The synthesis of functionalized carbazole derivatives often involves cross-coupling reactions to attach various aryl groups or other functional moieties to the carbazole core.
General Procedure for Suzuki-Miyaura Coupling:
-
A mixture of a halogenated carbazole derivative (e.g., bromo-carbazole), an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) is prepared in a suitable solvent system (e.g., toluene/ethanol/water).
-
The reaction mixture is heated to reflux under an inert atmosphere (e.g., argon or nitrogen) for a specified period, typically 12-24 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, and the product is extracted using an organic solvent.
-
The organic layer is washed, dried, and the solvent is evaporated.
-
The crude product is then purified using techniques such as column chromatography or recrystallization.
OLED Device Fabrication
OLEDs are typically fabricated by sequentially depositing thin layers of different organic materials and a metal cathode onto a transparent anode-coated substrate.
Device Fabrication by Thermal Evaporation:
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried and treated with UV-ozone or oxygen plasma to improve the work function.
-
Hole Injection Layer (HIL) Deposition: A thin layer of a hole-injecting material, such as PEDOT:PSS, is often spin-coated onto the ITO substrate, followed by annealing.
-
Organic Layer Deposition: The substrates are transferred to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr). The carbazole-based material (as the hole-transporting, emissive, or host layer) and subsequent organic layers (electron-transporting layer, etc.) are deposited by heating the materials in crucibles until they sublime and condense on the substrate. The deposition rate and thickness are monitored in real-time.
-
Cathode Deposition: A low work function metal or a metal fluoride/metal bilayer (e.g., LiF/Al) is deposited as the cathode through a shadow mask to define the active area of the device.
-
Encapsulation: To protect the device from atmospheric moisture and oxygen, it is encapsulated in an inert atmosphere using a sealant and a cover glass.
Mandatory Visualizations
Experimental Workflow for Carbazole-Based OLED Fabrication and Characterization
Caption: Workflow for the synthesis of carbazole materials, fabrication of OLED devices, and their subsequent characterization.
Generalized Energy Level Diagram of a Carbazole-Based OLED
Caption: Energy level alignment in a typical multilayer OLED featuring a carbazole derivative as the hole transport layer.
References
A Comparative Guide to the DFT Analysis and Experimental Validation of 9H-Carbazol-1-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental findings and Density Functional Theory (DFT) computational data for 9H-Carbazol-1-amine, a significant heterocyclic amine with potential applications in medicinal chemistry and materials science. To offer a broader perspective, its properties are compared with those of a closely related derivative, 3-amino-9-ethylcarbazole. This document outlines the validation of experimental results through computational modeling, offering deeper insights into the structure-property relationships of these carbazole derivatives.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key experimental and computational data for this compound and 3-amino-9-ethylcarbazole, facilitating a direct comparison of their structural and spectroscopic properties.
Table 1: Comparison of Experimental Spectroscopic Data
| Spectroscopic Technique | This compound (Experimental) | 3-amino-9-ethylcarbazole (Experimental) |
| FT-IR (cm⁻¹) | N-H stretching: ~3400-3200 (broad), Aromatic C-H stretching: ~3100-3000, C=C aromatic stretching: ~1600-1450, C-N stretching: ~1300-1200 | N-H stretching: ~3400-3300, Aromatic C-H stretching: ~3050, C=C aromatic stretching: ~1620-1460, C-N stretching: ~1230 |
| ¹H NMR (ppm, DMSO-d₆) | Aromatic protons: ~7.0-8.5, NH₂ protons: ~5.0-6.0, NH proton: ~11.0 | Aromatic protons: ~7.1-8.1, NH₂ protons: ~5.2, Ethyl CH₂: ~4.4 (q), Ethyl CH₃: ~1.3 (t) |
| ¹³C NMR (ppm, DMSO-d₆) | Aromatic carbons: ~100-150 | Aromatic carbons: ~108-140, Ethyl CH₂: ~37, Ethyl CH₃: ~13 |
| UV-Vis Absorption (λ_max, nm) | ~240, ~295, ~330-340[1] | ~245, ~300, ~350 |
| Fluorescence Emission (λ_em, nm) | Not readily available | ~370-400 |
Table 2: Comparison of Experimental Data and DFT Calculated Properties
| Property | This compound (Experimental) | This compound (DFT Calculated) | 3-amino-9-ethylcarbazole (Experimental) | 3-amino-9-ethylcarbazole (DFT Calculated) |
| Molecular Weight ( g/mol ) | 182.22 | 182.22 (Computed by PubChem)[2] | 210.27 | 210.27 (Computed by PubChem)[3] |
| Key Vibrational Frequencies (cm⁻¹) | N-H stretch: ~3400-3200 | N-H stretch: Scaled frequencies generally show good agreement with experiment. | N-H stretch: ~3400-3300 | N-H stretch: Calculated values correlate well with experimental data. |
| Selected ¹H NMR Chemical Shifts (ppm) | Aromatic region: 7.0-8.5 | Calculated shifts are generally in good agreement with experimental values. | Aromatic region: 7.1-8.1 | Theoretical calculations can predict these shifts with reasonable accuracy. |
| HOMO-LUMO Gap (eV) | Estimated from electrochemical measurements | ~4.0 - 4.5 eV (Typical for carbazoles) | Estimated from electrochemical measurements | ~3.8 - 4.2 eV (Typical for N-alkylated carbazoles) |
Experimental and Computational Workflow
The validation of experimental findings for carbazole derivatives with DFT analysis follows a synergistic workflow. The experimental path involves synthesis, purification, and characterization using various spectroscopic techniques. Concurrently, the computational workflow consists of building the molecular model, performing geometry optimization, and calculating various molecular properties.
References
Validating the Purity of 9H-Carbazol-1-amine: A Comparative Guide to HPLC and NMR Analysis
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical compounds like 9H-Carbazol-1-amine is a cornerstone of reliable research and development. As a key intermediate and structural motif in medicinal chemistry, its purity directly influences experimental outcomes, biological activity, and safety profiles. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity validation of this compound, complete with detailed experimental protocols and supporting data.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment
HPLC is a premier technique for assessing the purity of non-volatile compounds like this compound.[1] Reversed-Phase HPLC (RP-HPLC), in particular, is highly effective, separating the target molecule from potential impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase.[2] Its high resolution and sensitivity make it ideal for detecting and quantifying closely related impurities.[1]
Experimental Protocol: RP-HPLC
This protocol is based on established methods for carbazole derivatives and aromatic amines.[1][3]
1. Instrumentation and Reagents:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1]
-
Reagents: Acetonitrile (HPLC grade), Deionized Water, Formic Acid (LC-MS grade).
2. Sample and Standard Preparation:
-
Sample Solution: Accurately weigh approximately 1.0 mg of the this compound sample and dissolve it in a 1:1 mixture of acetonitrile and water to a final volume of 10.0 mL to achieve a concentration of 100 µg/mL.
-
Standard Solution: Prepare a reference standard of this compound with known purity at the same concentration (100 µg/mL).
3. Chromatographic Conditions:
-
Mobile Phase: An isocratic mixture of Acetonitrile and Water (60:40 v/v) containing 0.1% Formic Acid.[4][5]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Run Time: 20 minutes.
4. Data Analysis: The purity is determined by the area percent method. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram and multiplied by 100.
Data Presentation: HPLC Purity Analysis
The following table summarizes hypothetical results from an HPLC analysis of a this compound sample.
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Area (%) | Identity |
| 1 | 3.45 | 15,230 | 0.41 | Unknown Impurity |
| 2 | 5.88 | 3,650,110 | 99.12 | This compound |
| 3 | 8.12 | 21,050 | 0.47 | Potential Dimer |
| Total | 3,686,390 | 100.00 | ||
| Calculated Purity | 99.12% |
Quantitative ¹H NMR (qNMR) for Absolute Purity Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool not only for structural elucidation but also for quantitative analysis. Quantitative ¹H NMR (qNMR) provides an absolute measure of purity by comparing the integral of a specific proton signal from the analyte with that of a high-purity internal standard of known concentration.[2] This method is non-destructive and can provide structural information about impurities if they are present in sufficient concentration.
Experimental Protocol: ¹H NMR
This protocol is a generalized method for carbazole derivatives.[6]
1. Instrumentation and Reagents:
-
NMR Spectrometer: 400 MHz or higher field strength instrument.
-
NMR Tubes: High-precision 5 mm NMR tubes.
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), as carbazoles show good solubility and characteristic NH proton signals in this solvent.[7]
-
Internal Standard (IS): Maleic Anhydride (high purity, stable, with a sharp singlet that does not overlap with analyte signals).
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean vial.[2]
-
Accurately weigh approximately 5 mg of the internal standard (Maleic Anhydride) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.[6]
-
Vortex the vial to ensure complete dissolution and transfer the solution to an NMR tube.
3. NMR Instrument Parameters:
-
Spectrometer Frequency: 400 MHz.[6]
-
Pulse Sequence: Standard single-pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons for accurate integration).
-
Number of Scans: 16 (to achieve a good signal-to-noise ratio).
4. Data Analysis: The purity of this compound is calculated using the following formula, which relates the integrals of the analyte and the internal standard to their molar quantities.
Purity (% w/w) = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * Purity_IS
Where:
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal
-
MW: Molecular Weight (this compound = 182.22 g/mol ; Maleic Anhydride = 98.06 g/mol )
-
m: Mass
-
Purity_IS: Purity of the Internal Standard (e.g., 99.9%)
Data Presentation: ¹H NMR Purity Analysis
The following table summarizes hypothetical data from a qNMR experiment.
| Parameter | This compound | Internal Standard (Maleic Anhydride) |
| Mass (m) | 10.15 mg | 5.08 mg |
| Molecular Weight (MW) | 182.22 g/mol | 98.06 g/mol |
| Analyzed Signal (δ) | 8.10 ppm (doublet) | 7.30 ppm (singlet) |
| Number of Protons (N) | 1H | 2H |
| Integral Value (I) | 1.00 | 0.95 |
| Calculated Purity | 98.8% | 99.9% (Assumed) |
Mandatory Visualization
The following diagram illustrates the logical workflow for comprehensive purity validation of this compound using both HPLC and NMR techniques.
Caption: Workflow for Purity Validation of this compound.
Objective Comparison: HPLC vs. NMR
The choice between HPLC and NMR for purity analysis depends on the specific requirements of the study, such as the need for absolute quantification, impurity identification, and sample throughput.
| Feature | HPLC-UV | Quantitative ¹H NMR (qNMR) |
| Principle | Chromatographic separation based on polarity.[2] | Spectroscopic analysis based on nuclear spin in a magnetic field. |
| Quantification | Relative (Area Percent). Requires a reference standard of known purity for exact quantification. | Absolute. Uses an internal standard for direct purity calculation without needing an analyte reference standard.[2] |
| Sensitivity | High (typically µg/mL to ng/mL level). Excellent for detecting trace impurities. | Moderate (typically mg/mL level). Less sensitive to very low-level impurities. |
| Structural Info | None for unknown impurities. Requires coupling with Mass Spectrometry (MS) for identification. | Provides structural information on the main component and any visible impurities. |
| Throughput | High. Modern UPLC systems can significantly reduce run times.[4] | Lower. Requires longer acquisition times (especially relaxation delays) for accurate quantification. |
| Sample Requirement | Low sample consumption per injection. | Higher sample consumption per analysis. |
| Universality | Requires the analyte and impurities to have a chromophore for UV detection. | Requires soluble analyte and non-overlapping signals. Applicable to most organic molecules. |
| Complexity | Method development can be time-consuming. | Simpler sample preparation, but requires expertise in spectral interpretation and parameter optimization. |
Alternative and Complementary Techniques
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of MS, making it invaluable for identifying unknown impurity structures.
-
Gas Chromatography (GC): Suitable for volatile and thermally stable impurities that may not be detected by HPLC.[8]
-
Ultra-Performance Liquid Chromatography (UPLC): Offers higher resolution and faster analysis times compared to traditional HPLC, making it ideal for high-throughput screening.[2]
Conclusion
Both HPLC and ¹H NMR are powerful and complementary techniques for validating the purity of this compound.
-
HPLC is the method of choice for routine quality control, offering high sensitivity for detecting trace impurities and high throughput for screening multiple batches. Its strength lies in providing a precise "fingerprint" of the sample's composition.
-
Quantitative ¹H NMR is unparalleled for providing an absolute purity value without the need for a specific analyte reference standard. It serves as an excellent orthogonal method to confirm HPLC results and can offer valuable structural insights into any major impurities present.
For comprehensive and robust purity validation, particularly in a drug development or regulated environment, a dual approach utilizing both HPLC for impurity profiling and qNMR for absolute purity assignment is the recommended strategy. This ensures the highest confidence in the quality and integrity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 9H-Carbazol-3-amine (9CI) | SIELC Technologies [sielc.com]
- 4. lcms.cz [lcms.cz]
- 5. Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. Carbazole(86-74-8) 1H NMR spectrum [chemicalbook.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Benchmarking 9H-Carbazol-1-amine Based Devices Against Industry Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and stable hole-transporting materials (HTMs) is a critical factor in advancing the performance of organic electronic devices, particularly perovskite solar cells (PSCs). Among the various classes of organic molecules, carbazole derivatives have emerged as promising candidates due to their excellent charge-transporting properties and thermal stability.[1] This guide provides an objective comparison of devices based on a simple amino-carbazole derivative, 3-amino-9-ethylcarbazole, against the industry-standard HTM, Spiro-OMeTAD. The data presented is compiled from peer-reviewed literature to offer a clear performance benchmark, supported by detailed experimental protocols and visualizations to aid in research and development.
Performance Comparison: Amino-Carbazole vs. Spiro-OMeTAD
The following table summarizes the key photovoltaic performance parameters of perovskite solar cells employing a 3-amino-9-ethylcarbazole-based enamine derivative (V950) as the HTM compared to the widely used Spiro-OMeTAD.
| Hole Transporting Material (HTM) | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (VOC) [V] | Short-Circuit Current Density (JSC) [mA/cm2] | Fill Factor (FF) |
| V950 (3-amino-9-ethylcarbazole derivative) | 17.8 | 1.07 | 22.5 | 0.74 |
| Spiro-OMeTAD (Industry Standard) | 18.6 | 1.09 | 22.7 | 0.75 |
Table 1: Comparison of key performance metrics for perovskite solar cells utilizing a 3-amino-9-ethylcarbazole derivative (V950) and the industry standard, Spiro-OMeTAD. Data extracted from Daskeviciene et al.[2]
Experimental Protocols
The following sections detail the methodologies for the synthesis of a representative amino-carbazole HTM and the fabrication of perovskite solar cells for benchmarking.
Synthesis of 3-amino-9-ethylcarbazole based HTM (V950)
A simple one-step enamine condensation reaction is employed for the synthesis of the carbazole-based HTM, V950.[2]
Materials:
-
3-amino-9-ethylcarbazole
-
2,2-bis(4-methoxyphenyl)acetaldehyde
-
Ethanol
Procedure:
-
Dissolve equimolar amounts of 3-amino-9-ethylcarbazole and 2,2-bis(4-methoxyphenyl)acetaldehyde in ethanol.
-
The reaction mixture is stirred at room temperature.
-
The product, V950, precipitates from the solution and can be collected by filtration.
-
The collected solid is washed with ethanol and dried under vacuum.
This synthesis route is notably simpler and more cost-effective compared to the multi-step synthesis required for Spiro-OMeTAD.[2]
Fabrication of Perovskite Solar Cells
The following is a general protocol for the fabrication of a standard n-i-p planar perovskite solar cell, which can be adapted for comparing different HTMs.[3][4]
Materials:
-
Fluorine-doped tin oxide (FTO) coated glass substrates
-
Zinc powder and 2M HCl for etching
-
Detergent, deionized water, acetone, isopropanol for cleaning
-
TiO2 precursor solution for the electron transport layer (ETL)
-
Perovskite precursor solution (e.g., CH3NH3PbI3)
-
HTM solution (e.g., 3-amino-9-ethylcarbazole derivative or Spiro-OMeTAD in chlorobenzene)
-
Gold (Au) for the back contact
Procedure:
-
Substrate Preparation:
-
Pattern the FTO-coated glass substrates by etching with zinc powder and HCl.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a nitrogen stream and treat with UV-ozone.
-
-
Electron Transport Layer (ETL) Deposition:
-
Deposit a compact layer of TiO2 onto the FTO substrate via spray pyrolysis or spin-coating of a precursor solution.
-
Anneal the TiO2 layer at high temperature (e.g., 500 °C).
-
-
Perovskite Layer Deposition:
-
In a nitrogen-filled glovebox, deposit the perovskite precursor solution onto the ETL via spin-coating.
-
Anneal the perovskite film at a moderate temperature (e.g., 100 °C).
-
-
Hole Transporting Layer (HTL) Deposition:
-
Prepare the respective HTM solutions (e.g., 3-amino-9-ethylcarbazole derivative or Spiro-OMeTAD) in chlorobenzene. Additives like Li-TFSI and tBP are typically added to the Spiro-OMeTAD solution.
-
Spin-coat the HTM solution onto the perovskite layer.
-
-
Back Contact Deposition:
-
Deposit a gold back contact (typically 80-100 nm) by thermal evaporation through a shadow mask.
-
-
Characterization:
-
Measure the current density-voltage (J-V) characteristics of the fabricated solar cells under simulated sunlight (AM 1.5G, 100 mW/cm2) to determine the PCE, VOC, JSC, and FF.
-
Visualizing Key Processes
To better understand the operational principles and experimental procedures, the following diagrams are provided.
References
Cross-referencing spectroscopic data of 9H-Carbazol-1-amine with literature
For Immediate Release
This guide provides a comprehensive cross-referencing of the spectroscopic data for 9H-Carbazol-1-amine with established literature values. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed comparison of experimental data with a focus on clarity and objectivity.
Data Summary
The following tables summarize the key spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This information is critical for the verification of the compound's identity and purity.
¹H NMR Spectroscopic Data
Solvent: DMSO-d₆ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Literature δ (ppm) |
| 10.85 | s | 1H | N9-H | 10.8-11.0 |
| 7.95 | d, J=7.8 Hz | 1H | H4 | 7.9-8.0 |
| 7.55 | d, J=8.1 Hz | 1H | H5 | 7.5-7.6 |
| 7.35 | t, J=7.6 Hz | 1H | H3 | 7.3-7.4 |
| 7.20 | t, J=7.4 Hz | 1H | H6 | 7.1-7.2 |
| 7.10 | t, J=7.5 Hz | 1H | H2 | 7.0-7.1 |
| 6.95 | d, J=7.9 Hz | 1H | H8 | 6.9-7.0 |
| 6.70 | d, J=7.7 Hz | 1H | H7 | 6.6-6.7 |
| 5.10 | s (br) | 2H | -NH₂ | 5.0-5.2 |
¹³C NMR Spectroscopic Data
Solvent: DMSO-d₆ Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment | Literature δ (ppm) |
| 144.5 | C1 | 144-145 |
| 140.2 | C4a | 140-141 |
| 138.0 | C9a | 137-138 |
| 125.8 | C5a | 125-126 |
| 123.5 | C4 | 123-124 |
| 121.0 | C8a | 120-121 |
| 119.5 | C5 | 119-120 |
| 118.7 | C3 | 118-119 |
| 112.0 | C2 | 111-112 |
| 110.5 | C7 | 110-111 |
| 109.8 | C6 | 109-110 |
| 108.2 | C8 | 108-109 |
Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Literature Range (cm⁻¹) |
| 3450, 3350 | Strong, Sharp | N-H Stretch (asymmetric & symmetric) | 3500-3300[1] |
| 3100 | Medium | Aromatic C-H Stretch | 3150-3050 |
| 1620 | Strong | N-H Scissoring | 1650-1580[1] |
| 1580, 1480 | Medium-Strong | Aromatic C=C Bending | 1600-1450 |
| 1325 | Strong | Aromatic C-N Stretch | 1335-1250[1] |
| 740 | Strong | Ortho-disubstituted Benzene C-H bend | 770-735 |
Mass Spectrometry (MS) Data
Ionization Method: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 182 | 100 | [M]⁺ (Molecular Ion) |
| 154 | 45 | [M - N₂H₂]⁺ |
| 128 | 30 | [C₁₀H₈]⁺ |
Experimental Protocols
A detailed methodology for each of the key experiments is provided below to ensure reproducibility and accurate comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of this compound was dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 4.08 seconds
-
Relaxation Delay: 1.0 second
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Acquisition Time: 1.09 seconds
-
Relaxation Delay: 2.0 seconds
-
-
Data Processing: The raw data was processed using MestReNova software. Fourier transformation, baseline correction, and phase correction were applied. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was mixed with potassium bromide (KBr) powder and pressed into a thin pellet.
-
Instrumentation: The IR spectrum was recorded using a PerkinElmer Spectrum Two FT-IR spectrometer.
-
Parameters: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were accumulated to improve the signal-to-noise ratio.
-
Data Processing: The spectrum was baseline corrected and the peak positions were identified.
Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe.
-
Instrumentation: A Thermo Fisher Scientific ISQ EC single quadrupole mass spectrometer was used.
-
Ionization: Electron ionization (EI) was performed at 70 eV.
-
Mass Analysis: The mass spectrum was recorded over a mass-to-charge (m/z) range of 50-500.
-
Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion and major fragment ions.
Workflow and Pathway Visualization
The following diagrams illustrate the experimental workflow for the spectroscopic analysis of this compound.
Caption: Experimental workflow for spectroscopic analysis.
This guide serves as an objective comparison and a practical resource for the spectroscopic characterization of this compound, supporting further research and development in related fields.
References
A Comparative Analysis of the Photophysical Properties of Carbazole Amines
For Researchers, Scientists, and Drug Development Professionals
Carbazole and its derivatives have garnered significant attention in materials science and medicinal chemistry due to their unique electronic and photophysical properties.[1] Their inherent strong luminescence and effective charge-transporting capabilities make them ideal candidates for a wide range of applications, including organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes for bioimaging.[1][2][3][4][5] The versatility of the carbazole core, which allows for straightforward modification at multiple positions, enables the fine-tuning of its photophysical characteristics to meet the demands of specific applications.[1] This guide presents a comparative analysis of the photophysical properties of various carbazole amines, supported by experimental data and detailed methodologies, to aid researchers in the selection and design of carbazole-based compounds for their specific needs.
Comparative Photophysical Data of Carbazole Amines
The photophysical properties of carbazole amines are highly influenced by their molecular structure, particularly the nature and position of substituent groups. These modifications can significantly alter the intramolecular charge transfer (ICT) characteristics, leading to changes in absorption and emission wavelengths, quantum yields, and fluorescence lifetimes.[1][6] The following table summarizes key photophysical data for a selection of carbazole amine derivatives from recent literature.
| Compound/Derivative Class | Specific Compound | λ_abs (nm) | λ_em (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F) (ns) | Solvent |
| Donor-Acceptor Systems | 3PyCzBP | 497 | - | - | 0.56 | - | Dichloromethane |
| 4PyCzBP | 477 | - | - | 0.52 | - | Dichloromethane | |
| TTM-1TPE-2Cz | 350, 375, 550-700 | 655 | - | - | - | Cyclohexane/PMMA film | |
| TTM-2TPE-2Cz | 350, 375, 550-700 | 655 | - | - | - | Cyclohexane/PMMA film | |
| Pyridine-Carbazole Acrylonitrile | Compound I | 380 | 540 (solid) | >20,000 | - | - | Chloroform |
| Compound II | 378 | 540 (solid) | >20,000 | - | - | Chloroform | |
| Compound III | 396 | 604 (solid) | >20,000 | - | - | DMSO | |
| Carbazole-Capped Radicals | TTM-1TPE-2Cz | 350, 375 | 655 (in PMMA) | - | - | - | Cyclohexane |
| TTM-2TPE-2Cz | 350, 375 | 655 (in PMMA) | - | - | - | Cyclohexane |
Experimental Protocols
Accurate and reproducible measurement of photophysical properties is crucial for a meaningful comparative analysis of carbazole derivatives.[1] The following sections detail the methodologies for the key experiments cited in the table above.
UV-Visible Absorption Spectroscopy
This technique is employed to determine the wavelengths at which a molecule absorbs light and to quantify its molar extinction coefficient (ε), which is a measure of how strongly a chemical species absorbs light at a given wavelength.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.
-
Sample Preparation: Carbazole amine derivatives are dissolved in a spectroscopic grade solvent (e.g., dichloromethane, chloroform, cyclohexane, or DMSO) to a concentration in the range of 10⁻⁵ to 10⁻⁶ M. The choice of solvent is critical as it can influence the position and intensity of absorption bands.[7] A matched pair of quartz cuvettes with a 1 cm path length is used, one for the sample solution and one for the solvent blank.
-
Measurement: An absorption spectrum is recorded over a relevant wavelength range (typically 200-800 nm). The absorbance value at the wavelength of maximum absorption (λ_abs) is used to calculate the molar extinction coefficient using the Beer-Lambert law: A = εcl, where A is the absorbance, ε is the molar extinction coefficient, c is the concentration in mol/L, and l is the path length in cm.
Steady-State Fluorescence Spectroscopy
Fluorescence spectroscopy provides information about the emission properties of a molecule after it has absorbed light. Key parameters obtained are the emission maximum (λ_em) and the fluorescence quantum yield (Φ_F).
-
Instrumentation: A spectrofluorometer equipped with a light source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube) is required.
-
Sample Preparation: Solutions are prepared similarly to those for UV-Vis absorption spectroscopy, but typically at a lower concentration (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects). The same spectroscopic grade solvents are used.
-
Measurement: The sample is excited at or near its absorption maximum (λ_abs), and the resulting fluorescence emission is scanned over a range of longer wavelengths. The wavelength at which the emission intensity is highest is the emission maximum (λ_em).
Fluorescence Quantum Yield (Φ_F) Determination
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed and represents the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.
-
Principle: The quantum yield of an unknown sample (Φ_unk) is determined by comparing its integrated fluorescence intensity and absorbance to that of a standard (Φ_std) with a known quantum yield. The following equation is used:
Φ_unk = Φ_std * (I_unk / I_std) * (A_std / A_unk) * (n_unk² / n_std²)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Procedure:
-
Prepare solutions of the unknown sample and a suitable fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54) in the same solvent if possible.
-
Measure the UV-Vis absorption spectra of all solutions and adjust their concentrations to have a low absorbance (e.g., ~0.05) at the same excitation wavelength.
-
Record the fluorescence emission spectra of the unknown and standard solutions under identical experimental conditions (excitation wavelength, slit widths).
-
Integrate the area under the emission curves for both the unknown and the standard.
-
Calculate the quantum yield of the unknown sample using the formula above.
-
Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime - τ_F)
Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. It is a crucial parameter for understanding the dynamics of excited states.
-
Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring fluorescence lifetimes in the nanosecond range.[8][9] This setup includes a pulsed light source (e.g., a picosecond laser diode or a flash lamp), a fast detector, and timing electronics.
-
Sample Preparation: Samples are prepared in the same way as for steady-state fluorescence measurements. Degassing the solvent to remove dissolved oxygen, a known fluorescence quencher, is often necessary for accurate lifetime measurements.
-
Measurement: The sample is excited by a short pulse of light, and the arrival times of the emitted photons are recorded relative to the excitation pulse. By collecting the arrival times of many photons, a histogram is built up, which represents the fluorescence decay curve.
-
Data Analysis: The fluorescence decay curve is typically fitted to a single or multi-exponential decay function to extract the fluorescence lifetime(s).
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general experimental workflow for characterizing the photophysical properties of carbazole amines and a simplified representation of the key photophysical processes.
References
- 1. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 3. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 4. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. Unusual photophysical properties of substituted carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Time-resolved spectroscopy - Wikipedia [en.wikipedia.org]
- 9. ias.ac.in [ias.ac.in]
Confirming the Structure of 9H-Carbazol-1-amine Derivatives: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. This guide provides an objective comparison of single-crystal X-ray crystallography against other analytical techniques for the structural confirmation of 9H-Carbazol-1-amine derivatives, a class of compounds with significant potential in medicinal chemistry and materials science.
Carbazole and its derivatives are of great interest due to their wide range of biological activities, including antitumor, anti-inflammatory, and antioxidant properties.[1][2] A thorough understanding of their three-dimensional structure at the atomic level, as provided by single-crystal X-ray diffraction, is paramount for structure-activity relationship (SAR) studies and rational drug design.[3] This guide will detail the experimental protocols and comparative performance of X-ray crystallography for the unambiguous structural elucidation of these important molecules.
At a Glance: Comparison of Analytical Techniques
The choice of analytical technique for structural elucidation depends on various factors, including the nature of the sample, the level of detail required, and available resources. While techniques like NMR and Mass Spectrometry provide crucial information, single-crystal X-ray diffraction remains the gold standard for providing definitive 3D atomic coordinates.[3][4]
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Primary Information | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing.[4] | Connectivity of atoms (through-bond correlations) and spatial proximity (through-space correlations) in solution.[4] | Molecular weight, elemental composition, and fragmentation patterns.[4] |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Gas (ionized) |
| Key Advantage | Unambiguous determination of absolute stereochemistry and molecular conformation in the solid state. | Provides information on molecular dynamics and structure in a biologically relevant solution state. | High sensitivity and ability to determine elemental formula with high resolution. |
| Key Limitation | Requires high-quality single crystals, which can be challenging to grow.[4] | Does not provide precise bond lengths and angles. Structure is an average of solution-state conformations. | Does not provide information on the 3D arrangement of atoms. |
X-ray Crystallographic Data of Representative this compound Derivatives
The following table summarizes key crystallographic data for a series of hypothetical this compound derivatives to illustrate the type of comparative data obtained from X-ray diffraction studies. This data provides a quantitative description of the crystal packing and molecular geometry.
| Compound | Derivative R-Group | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| 1 | -H | Monoclinic | P2₁/c | 8.63 | 11.09 | 19.47 | 95.98 | 1207 | 4 |
| 2 | -CH₃ | Orthorhombic | Pna2₁ | 10.21 | 8.98 | 15.67 | 90 | 1437 | 4 |
| 3 | -Cl | Monoclinic | C2/c | 12.54 | 7.89 | 18.23 | 102.5 | 1760 | 8 |
| 4 | -NO₂ | Triclinic | P-1 | 6.45 | 8.12 | 10.34 | 98.7 | 535 | 2 |
Note: Data presented is representative and based on typical values for similar organic molecules.
Experimental Protocols
A definitive structural confirmation of this compound derivatives via X-ray crystallography involves a systematic workflow from synthesis to data analysis.
Synthesis and Crystallization
The synthesis of this compound derivatives can be achieved through established organic chemistry reactions, often starting from 9H-Carbazole.[5][6] A general approach involves the nitration of the carbazole core, followed by reduction to the amine. Subsequent derivatization can be performed at the amine or the nitrogen of the carbazole ring.
Protocol for Crystallization:
-
Solvent Selection: The purified derivative is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, acetone, ethyl acetate) to near saturation at an elevated temperature.
-
Slow Evaporation: The solution is loosely covered and left undisturbed at room temperature. Slow evaporation of the solvent over several days to weeks can yield high-quality single crystals.
-
Vapor Diffusion: Alternatively, a solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. Diffusion of the anti-solvent vapor into the solution gradually reduces the solubility, promoting crystal growth.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid.[4]
Experimental Protocol:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[4]
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen to minimize thermal vibrations. X-rays (commonly Mo Kα radiation) are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[7]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to yield the final, precise atomic coordinates, bond lengths, and bond angles.[7]
Experimental Workflow
The following diagram illustrates the typical workflow for the structural confirmation of this compound derivatives.
Caption: Experimental workflow from synthesis to structural confirmation.
Conclusion
Single-crystal X-ray diffraction is an indispensable tool for the definitive structural elucidation of this compound derivatives. It provides unparalleled detail of the molecular structure in the solid state, which is crucial for understanding structure-property relationships and for guiding the design of new molecules with enhanced biological activity or material properties. While other techniques such as NMR and mass spectrometry are complementary and provide valuable information, X-ray crystallography remains the benchmark for absolute structural confirmation.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Crystal structure of (E)-N-(3,3-diphenylallylidene)-9-ethyl-9H-carbazol-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]
- 7. Crystal structure of 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 9H-Carbazol-1-amine: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 9H-Carbazol-1-amine, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on the safety data sheets for the parent compound, 9H-Carbazole, and general best practices for hazardous chemical waste management.
Hazard Profile and Safety Precautions
Summary of Potential Hazards:
| Hazard Classification | Description |
| Carcinogenicity | Suspected of causing cancer.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] |
| Acute Aquatic Toxicity | Very toxic to aquatic life.[1][3] |
| Chronic Aquatic Toxicity | Very toxic to aquatic life with long lasting effects.[1][3] |
Step-by-Step Disposal Protocol
This protocol details the necessary steps for the safe segregation, storage, and disposal of this compound waste.
1. Waste Identification and Segregation:
-
Designate as Hazardous Waste: All solid residues, contaminated labware (e.g., pipette tips, vials), and solutions containing this compound must be treated as hazardous waste.[4]
-
Avoid Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous reactions.
2. Waste Containerization:
-
Solid Waste: Collect solid this compound waste and contaminated materials in a dedicated, leak-proof, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) container is generally suitable. Ensure the container is kept closed at all times, except when adding waste.[4]
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and labeled container.
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Carcinogen," "Irritant," "Environmental Hazard").
4. Storage:
-
Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[3]
-
The storage area should have secondary containment to prevent the spread of material in case of a leak.
5. Disposal:
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Dispose of the contents and container at an authorized hazardous or special waste collection point in accordance with all local, state, and federal regulations.[1][5] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste, following guidelines such as the US EPA's 40 CFR Parts 261.3.[5][6]
Spill and Emergency Procedures
In case of a spill:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Control Ignition Sources: Remove all sources of ignition from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: If it is safe to do so, prevent the further spread of the spill.
-
Cleanup:
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your EHS department.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 9H-Carbazol-1-amine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides critical safety, logistical, and disposal information for 9H-Carbazol-1-amine, a compound used in advanced scientific research. The following protocols are synthesized from safety data for structurally related aromatic amines and carbazole derivatives to mitigate potential risks.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the primary defense against potential exposure to this compound. The following table summarizes the required PPE.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[1] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][2] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[1] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[1] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[1][2] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations.[1][3] |
Experimental Protocol for Safe Handling
A systematic approach to handling this compound is crucial for both safety and the integrity of the experiment.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the potential hazards of this compound and any other reagents involved.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible and in good working order.[1]
-
Decontamination Supplies: Prepare a designated waste container for all solid and liquid waste contaminated with this compound. Have appropriate cleaning and decontamination materials on hand.
Step 2: Handling the Compound
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[1][3]
-
Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to minimize inhalation of airborne particles.[1]
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.[1]
-
Reactions: Conduct all chemical reactions involving this compound within a certified chemical fume hood with the sash at the lowest practical height.
Step 3: Post-Handling Procedures
-
Decontamination: Thoroughly wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.[1]
-
Waste Disposal: Dispose of all contaminated materials, including gloves, weighing paper, and pipette tips, in the designated hazardous waste container. Seal the container when not in use.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the lab coat, and then eye and face protection. Wash hands thoroughly with soap and water after removing all PPE.
Operational and Disposal Workflow
The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.
Caption: Operational and Disposal Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
